2-Amino-3-bromo-5-chloropyrazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-chloropyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClN3/c5-3-4(7)8-1-2(6)9-3/h1H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFBUXHJONGLLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)N)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440738 | |
| Record name | 2-AMINO-3-BROMO-5-CHLOROPYRAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76537-18-3 | |
| Record name | 3-Bromo-5-chloro-2-pyrazinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76537-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-AMINO-3-BROMO-5-CHLOROPYRAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Amino-3-bromo-5-chloropyrazine chemical properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the chemical properties, synthesis, and applications of 2-Amino-3-bromo-5-chloropyrazine, a key heterocyclic intermediate in medicinal chemistry.
Core Chemical and Physical Properties
This compound is a halogenated pyrazine derivative with the chemical formula C4H3BrClN3.[1][2] Its structural features make it a valuable building block in the synthesis of complex organic molecules, particularly for pharmaceutical applications.
Physicochemical Data
The key physical and chemical properties of this compound are summarized below. There are conflicting reports regarding its melting point; one set of sources indicates a melting point of 128°C, while another, associated with a specific synthesis protocol, reports a range of 230-232°C.[1][2]
| Property | Value | Source(s) |
| CAS Number | 21943-13-5 | [1][2] |
| Molecular Formula | C4H3BrClN3 | [1][2] |
| Molecular Weight | 208.44 g/mol | [3] |
| Melting Point | 128°C or 230-232°C | [1][2] |
| Boiling Point | 271°C | [1][4] |
| Density | 1.96 g/cm³ | [1] |
| Flash Point | 118°C | [1] |
| Vapor Pressure | 0.007 mmHg at 25°C | [1] |
| pKa (Predicted) | 0.81 ± 0.10 | [4] |
| XLogP3 | 1.4 | [1] |
| Topological Polar Surface Area | 51.8 Ų | [1] |
Spectral Data Summary
Spectroscopic data is crucial for the identification and characterization of the compound.
| Spectroscopy | Data | Source(s) |
| Infrared (IR) | 3412 cm⁻¹ (NH₂ stretching), 3019 cm⁻¹ (aromatic C-H stretching) | [2] |
| ¹H NMR (500 MHz, CDCl₃) | δ 5.02 (s, 2H, NH₂), 8.05 (s, 1H, pyrazine H) | [2] |
| ¹³C NMR (125 MHz, CDCl₃) | δ 123.5, 132.0, 142.9, 150.6 | [2] |
| Mass Spectrometry (GC-MS) | m/z 211, 209, 207 (M+) | [2] |
| High-Resolution MS (HRMS) | Calculated for MH+: 207.9272; Found: 207.9280 | [2] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the bromination of 2-amino-3-chloropyrazine.[2]
General Procedure:
-
A suspension of 2-amino-3-chloropyrazine (20.0 g, 154 mmol) and N-bromosuccinimide (NBS) (31.0 g, 173 mmol) is prepared in chloroform (140 mL).[2]
-
The mixture is heated and refluxed for 16 hours.[2]
-
Upon completion, the solution is cooled to room temperature.[2]
-
The solution is then washed with deionized water (350 mL).[2]
-
The organic layer is filtered through diatomaceous earth.[2]
-
The filtrate is concentrated under reduced pressure to yield the product, 5-bromo-3-chloropyrazin-2-amine, as a brown solid (22.0 g, 69% yield).[2]
Application in Drug Discovery
This compound is a crucial intermediate in the synthesis of advanced pharmaceutical agents. Notably, aminopyrazine scaffolds are key pharmacophores in the development of allosteric inhibitors targeting Src homology-2 containing protein tyrosine phosphatase 2 (SHP2).[5]
Role as a Precursor for SHP2 Inhibitors
SHP2 is a non-receptor protein tyrosine phosphatase encoded by the PTPN11 proto-oncogene.[5][6] It is a critical component of multiple cell signaling pathways, including the RAS/MAPK cascade, which regulates cell growth, proliferation, and differentiation.[7][8] Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers, making it a high-value therapeutic target.[5][6] Allosteric inhibitors, which bind to a site other than the active site to modulate the enzyme's activity, have emerged as a promising strategy for targeting SHP2.[5] The aminopyrazine core, derived from intermediates like this compound, plays a vital role in the binding of these inhibitors to the allosteric site of SHP2.[5][9]
Relevant Biological Signaling Pathways
The SHP2-Mediated RAS/MAPK Signaling Pathway
SHP2 functions as a critical signaling node downstream of various receptor tyrosine kinases (RTKs).[8] The pathway is initiated by the binding of a growth factor to its corresponding RTK, leading to receptor dimerization and autophosphorylation.
-
Recruitment: The adaptor protein Grb2 binds to the phosphorylated RTK, which in turn recruits Son of Sevenless (SOS), a guanine nucleotide exchange factor.[10]
-
SHP2 Action: SHP2 is also recruited to the signaling complex, where its phosphatase activity is essential for the full activation of the RAS-ERK pathway.[8][10] It acts as a positive regulator of RAS signaling.[8]
-
RAS Activation: SOS promotes the exchange of GDP for GTP on Ras, converting it to its active state.[10]
-
MAPK Cascade: Activated Ras triggers a downstream phosphorylation cascade: RAF → MEK → ERK.[10]
-
Cellular Response: Phosphorylated ERK translocates to the nucleus to activate transcription factors that drive cell proliferation, differentiation, and survival.[11]
SHP2 inhibitors developed from this compound can block this pathway, thereby inhibiting the growth of cancer cells that are dependent on this signaling cascade.[5]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
References
- 1. echemi.com [echemi.com]
- 2. 2-AMINO-5-BROMO-3-CHLOROPYRAZINE | 21943-13-5 [chemicalbook.com]
- 3. 3-Bromo-5-chloropyrazin-2-amine | C4H3BrClN3 | CID 10488609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-AMINO-5-BROMO-3-CHLOROPYRAZINE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Structure-based design, synthesis and biological evaluation of aminopyrazines as highly potent, selective, and cellularly active allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SHP2 Phosphatase [biology.kenyon.edu]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]
- 11. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 2-Amino-3-bromo-5-chloropyrazine (CAS No. 21943-13-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-bromo-5-chloropyrazine is a halogenated heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its pyrazine core, substituted with amino, bromo, and chloro groups at strategic positions, makes it a valuable building block for the synthesis of complex molecules, particularly in the field of medicinal chemistry. The electron-withdrawing nature of the pyrazine ring and the presence of multiple reaction sites allow for diverse chemical modifications, rendering it an attractive scaffold for the development of novel therapeutic agents. Pyrazine derivatives are known to exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, antibacterial, and antiviral properties. This guide provides an in-depth overview of the chemical properties, synthesis, and potential applications of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the tables below. It is important to note that some discrepancies exist in the reported literature for certain physical properties, such as the melting point. The data presented here prioritizes sources with comprehensive experimental details.
Table 1: General Properties
| Property | Value |
| CAS Number | 21943-13-5 |
| Molecular Formula | C₄H₃BrClN₃ |
| Molecular Weight | 208.44 g/mol |
| IUPAC Name | 5-bromo-3-chloropyrazin-2-amine |
| Synonyms | 2-Amino-5-bromo-3-chloropyrazine, 5-Bromo-3-chloro-pyrazin-2-ylamine |
| Physical Form | Solid |
Table 2: Physical Properties
| Property | Value | Source |
| Melting Point | 230-232 °C | [1] |
| Boiling Point | 271.288 °C at 760 mmHg | [2] |
| Density | 1.961 g/cm³ | [2] |
| Flash Point | 117.871 °C | [2] |
Table 3: Spectroscopic Data
| Spectrum | Data |
| Infrared (IR) | 3412 cm⁻¹ (NH₂ stretching), 3019 cm⁻¹ (aromatic C-H stretching)[1] |
| ¹H NMR (500 MHz, CDCl₃) | δ 5.02 (s, 2H, NH₂), 8.05 (s, 1H, pyrazine-H)[1] |
| ¹³C NMR (125 MHz, CDCl₃) | δ 123.5, 132.0, 142.9, 150.6[1] |
| Mass Spectrometry (GC-MS) | m/z 211, 209, 207 (M⁺)[1] |
| High-Resolution Mass Spectrometry (HRMS) | m/z 207.9280 (MH⁺), Calculated: 207.9272[1] |
Synthesis
Experimental Protocol: Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the bromination of 2-amino-3-chloropyrazine using N-bromosuccinimide (NBS).
Reaction Scheme:
Procedure:
-
A suspension of 2-amino-3-chloropyrazine (20.0 g, 154 mmol) and N-bromosuccinimide (NBS, 31.0 g, 173 mmol) in chloroform (140 mL) is prepared in a round-bottom flask.[1]
-
The reaction mixture is heated to reflux and maintained at this temperature for 16 hours.[1]
-
Upon completion of the reaction, the solution is cooled to room temperature.
-
The cooled solution is washed with deionized water (350 mL).[1]
-
The organic layer is separated and filtered through diatomaceous earth.[1]
-
The filtrate is concentrated under reduced pressure to yield the crude product.[1]
-
The resulting brown solid is 5-bromo-3-chloropyrazin-2-amine (22.0 g, 69% yield).[1]
Applications in Drug Development
While direct applications of this compound in marketed drugs are not extensively documented, its structural motifs are prevalent in a variety of biologically active compounds. Aminopyrazines are recognized as key building blocks in medicinal chemistry, particularly in the development of kinase inhibitors.
The pyrazine nitrogen atoms can act as hydrogen bond acceptors, interacting with the hinge region of protein kinases, a common binding motif for this class of inhibitors. The bromo and chloro substituents on the pyrazine ring provide opportunities for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse chemical groups to explore structure-activity relationships (SAR).
Potential as a Kinase Inhibitor Scaffold
Kinase inhibitors are a major class of targeted cancer therapies. The general structure of many kinase inhibitors consists of a heterocyclic core that binds to the ATP-binding site of the kinase. The aminopyrazine scaffold of this compound is well-suited for this purpose. The amino group can be further derivatized, and the halogen atoms can be replaced with larger aromatic or aliphatic groups to enhance binding affinity and selectivity for specific kinases.
Role in Signaling Pathways
Given the prevalence of aminopyrazine scaffolds in kinase inhibitors, it is plausible that derivatives of this compound could modulate various signaling pathways implicated in diseases like cancer. These pathways often involve kinases that regulate cell proliferation, survival, and differentiation. By inhibiting specific kinases, such compounds could potentially disrupt aberrant signaling and exert a therapeutic effect.
Safety Information
This compound is a chemical intermediate intended for research and development purposes only. It should be handled by qualified professionals in a laboratory setting with appropriate personal protective equipment.
Table 4: Hazard Information
| Hazard Class | Hazard Statements |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |
Conclusion
This compound is a valuable and versatile building block in organic synthesis, with significant potential in the field of drug discovery. Its well-defined synthesis and the reactivity of its functional groups make it an ideal starting material for the creation of diverse chemical libraries. The prevalence of the aminopyrazine scaffold in known kinase inhibitors suggests that this compound is a promising candidate for the development of novel targeted therapies. Further research into the derivatization of this compound and the biological evaluation of its analogs is warranted to fully explore its therapeutic potential.
References
Synthesis of 2-Amino-3-bromo-5-chloropyrazine: A Technical Guide on Synthetic Strategies and Regioselectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of polysubstituted pyrazines is a cornerstone in the development of novel pharmaceuticals and functional materials. This technical guide addresses the synthesis of 2-Amino-3-bromo-5-chloropyrazine, with a specific focus on the synthetic challenges and strategies starting from 2-amino-3-chloropyrazine. Direct bromination of 2-amino-3-chloropyrazine does not yield the target compound due to regiochemical constraints. This document elucidates the underlying principles of electrophilic substitution on the pyrazine ring, provides a detailed experimental protocol for the observed bromination product, and proposes a viable multi-step synthetic pathway to achieve the desired this compound. All quantitative data is presented in structured tables, and reaction workflows are visualized using diagrams.
Introduction: The Challenge of Regioselective Bromination
The direct synthesis of this compound from 2-amino-3-chloropyrazine presents a significant regiochemical challenge. The pyrazine ring is an electron-deficient system, and electrophilic aromatic substitution is generally difficult. However, the presence of the strongly activating amino (-NH₂) group at the C2 position facilitates this reaction by donating electron density to the ring.
The directing effect of the amino group favors electrophilic attack at the positions ortho (C3) and para (C5) to it. In the starting material, 2-amino-3-chloropyrazine, the C3 position is already substituted with a chloro group. While the C3 position is electronically activated by the amino group, it is sterically hindered by the adjacent chloro substituent. Furthermore, the chloro group itself is a deactivating group, further disfavoring substitution at the adjacent position. Consequently, electrophilic bromination overwhelmingly occurs at the sterically more accessible and electronically activated C5 position.
This guide will first detail the outcome and experimental protocol for the reaction of 2-amino-3-chloropyrazine with a common brominating agent, N-Bromosuccinimide (NBS), which leads to the formation of 2-Amino-5-bromo-3-chloropyrazine. Subsequently, a theoretical multi-step pathway to the desired target molecule, this compound, is proposed.
The Observed Reaction: Synthesis of 2-Amino-5-bromo-3-chloropyrazine
When 2-amino-3-chloropyrazine is subjected to electrophilic bromination, the bromine atom is introduced at the 5-position.
Reaction Scheme:
Technical Guide: Spectroscopic Analysis of 2-Amino-3-bromo-5-chloropyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the heterocyclic compound 2-Amino-3-bromo-5-chloropyrazine. Detailed experimental protocols and a workflow for its synthesis and characterization are also presented. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.
Compound Identification
IUPAC Name: 3-bromo-5-chloropyrazin-2-amine[1] Synonyms: 2-Amino-5-bromo-3-chloropyrazine, 5-Bromo-3-chloropyrazin-2-ylamine[1][2] CAS Number: 21943-13-5[2][3] Molecular Formula: C₄H₃BrClN₃[3] Molecular Weight: 208.44 g/mol [1]
Spectroscopic Data
The following sections present the NMR and mass spectrometry data for this compound, summarized in tabular format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of the molecule.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.05 | Singlet | 1H | Pyrazine 6-H |
| 5.02 | Broad Singlet | 2H | -NH₂ |
| Solvent: CDCl₃, Instrument Frequency: 500 MHz |
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 150.6 | C-2 (C-NH₂) |
| 142.9 | C-5 (C-Cl) |
| 132.0 | C-6 (C-H) |
| 123.5 | C-3 (C-Br) |
| Solvent: CDCl₃, Instrument Frequency: 125 MHz |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound.
Table 3: Mass Spectrometry Data for this compound
| Technique | m/z Values | Interpretation |
| GC-MS | 211, 209, 207 | Molecular Ion (M⁺) peak cluster due to Br and Cl isotopes |
| HRMS (ESI) | Measured: 207.9280, Calculated: 207.9272 | [M+H]⁺, confirming the elemental composition |
Experimental Protocols
The following are representative experimental protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
A suspension of 2-amino-3-chloropyrazine (20.0 g, 154 mmol) and N-bromosuccinimide (NBS, 31.0 g, 173 mmol) in chloroform (140 mL) is heated at reflux for 16 hours. Upon completion, the reaction mixture is cooled to room temperature and washed with deionized water (350 mL). The organic layer is then filtered through diatomaceous earth and concentrated under reduced pressure to yield 5-bromo-3-chloropyrazin-2-amine as a brown solid.
NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 500 MHz NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16
-
Relaxation Delay: 1 s
-
-
¹³C NMR Acquisition:
-
Spectrometer: 125 MHz NMR spectrometer.
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 0-160 ppm.
-
Number of Scans: 1024
-
Relaxation Delay: 2 s
-
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the compound in a volatile organic solvent such as dichloromethane or methanol is prepared.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 300 °C at 10 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. This stock solution is then diluted to the low µg/mL range with the mobile phase.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap, equipped with an Electrospray Ionization (ESI) source.
-
Analysis Conditions:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Infusion: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Mass Analyzer: Set to a high-resolution mode (typically >10,000).
-
Calibration: The instrument is calibrated using a known standard to ensure high mass accuracy.
-
Workflow Diagram
The following diagram illustrates the logical workflow from the synthesis of this compound to its comprehensive characterization using spectroscopic methods.
References
Navigating the Solubility Landscape of 2-Amino-3-bromo-5-chloropyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Qualitative Solubility Profile
While quantitative data is scarce, information from the synthesis of similar compounds, such as the positional isomer 2-amino-3-bromo-6-chloropyrazine, suggests potential solubility in a range of organic solvents. The following table summarizes solvents used in the synthesis and purification of a related compound, indicating likely solubility for 2-Amino-3-bromo-5-chloropyrazine.
| Solvent Class | Specific Solvents Mentioned in Literature for Related Compounds |
| Halogenated | Dichloromethane |
| Ethers | Diethyl ether, 1,4-Dioxane |
| Esters | Ethyl acetate |
| Alcohols | Methanol, Ethanol, Isopropanol |
This information is derived from a patent describing the synthesis of a positional isomer and should be considered as a qualitative indicator of potential solubility for this compound.[1]
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2] The following is a generalized protocol that can be adapted for this compound.
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Volumetric flasks
-
Analytical balance
-
Constant temperature shaker bath or incubator
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Vials for sample collection
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Place the container in a constant temperature shaker bath. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved. The temperature should be rigorously controlled and recorded.
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe. It is critical to avoid aspirating any solid particles.
-
Filtration: Immediately filter the sample through a chemically resistant syringe filter (e.g., PTFE) into a clean vial. This step removes any remaining undissolved microparticles.
-
Dilution: Accurately dilute the clear filtrate with the same organic solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
-
Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in a typical workflow for determining the solubility of a chemical compound.
Caption: A generalized workflow for the experimental determination of solubility.
Conclusion
While direct quantitative solubility data for this compound in organic solvents is not currently published, this guide provides a foundational understanding for researchers. The qualitative information derived from related compounds offers a starting point for solvent selection. The detailed experimental protocol for the shake-flask method and the accompanying workflow diagram furnish the necessary tools for scientists to determine the solubility of this compound in their laboratories, thereby facilitating its effective use in drug discovery and development.
References
2-Amino-3-bromo-5-chloropyrazine: A Key Intermediate in Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: 2-Amino-3-bromo-5-chloropyrazine, a halogenated aminopyrazine derivative, has emerged as a crucial building block in the synthesis of complex pharmaceutical compounds. Its unique substitution pattern, featuring amino, bromo, and chloro groups, provides multiple reactive sites for strategic chemical modifications. This technical guide delves into the synthesis, properties, and significant applications of this compound as a pharmaceutical intermediate, with a particular focus on its role in the development of kinase inhibitors.
Physicochemical Properties and Synthesis
This compound is a solid at room temperature with the chemical formula C₄H₃BrClN₃ and a molecular weight of approximately 208.44 g/mol . Its structure and key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 76537-18-3 | [1] |
| Molecular Formula | C₄H₃BrClN₃ | [1] |
| Molecular Weight | 208.44 g/mol | |
| Appearance | Solid | |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Soluble in common organic solvents |
Synthesis:
A common laboratory-scale synthesis of this compound involves the bromination of 2-amino-5-chloropyrazine.
Experimental Protocol: Synthesis of this compound
-
Reactants: 2-amino-5-chloropyrazine, N-bromosuccinimide (NBS)
-
Solvent: Dichloromethane (CH₂Cl₂)
-
Procedure:
-
To a solution of 2-amino-5-chloropyrazine in dichloromethane, add an equimolar amount of N-bromosuccinimide.
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water and the organic layer is separated.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel.
-
This synthesis provides a reliable method for obtaining the desired intermediate for further use in pharmaceutical drug development.
Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors
The trifunctional nature of this compound makes it an ideal scaffold for the construction of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer and autoimmune disorders.
The bromine and chlorine atoms on the pyrazine ring serve as excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions allow for the introduction of various aryl, heteroaryl, and amino substituents, which are crucial for achieving high potency and selectivity for the target kinase. The amino group can also be further functionalized.
Logical Workflow for Kinase Inhibitor Synthesis:
Caption: General workflow for the synthesis of kinase inhibitors using this compound.
Role in the Synthesis of Janus Kinase (JAK) Inhibitors
A significant application of this compound is in the synthesis of Janus Kinase (JAK) inhibitors. The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide range of cytokines and growth factors involved in immunity and inflammation.[2][3][4] Inhibitors of JAKs have shown therapeutic efficacy in the treatment of autoimmune diseases like rheumatoid arthritis and myeloproliferative disorders.[5]
Patents have disclosed the use of this compound as a key intermediate in the preparation of potent and selective JAK inhibitors. The general synthetic strategy involves a Suzuki coupling reaction to introduce a substituted aryl or heteroaryl group at the 3-position of the pyrazine ring, followed by further modifications.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound (General Procedure)
-
Reactants: this compound, aryl/heteroaryl boronic acid or ester.
-
Catalyst: A palladium(0) catalyst (e.g., Pd(PPh₃)₄) or a palladium(II) precatalyst with a suitable phosphine ligand.
-
Base: An inorganic base such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃).
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or dimethoxyethane) and an aqueous solution of the base.
-
Procedure:
-
In a reaction vessel, combine this compound, the boronic acid derivative (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base.
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
The degassed solvent system is added, and the mixture is heated to a temperature ranging from 80°C to 120°C.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over a drying agent, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
Quantitative Data from a Representative Suzuki Coupling Reaction:
While specific yield data for a named drug is not publicly available, analogous reactions with similar substrates suggest that yields for the Suzuki coupling step can range from moderate to excellent, depending on the specific coupling partners and reaction conditions.
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 75-85 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 110 | 80-90 |
| Pyridine-3-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 65-75 |
Note: The data in this table is representative and based on analogous reactions. Actual yields may vary.
The JAK-STAT Signaling Pathway
The therapeutic rationale for synthesizing JAK inhibitors lies in their ability to modulate the JAK-STAT signaling pathway. This pathway is initiated by the binding of cytokines to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus, where they regulate the transcription of target genes involved in inflammatory and immune responses.[2][4]
Caption: Simplified schematic of the JAK-STAT signaling pathway.
By inhibiting the catalytic activity of JAKs, drugs synthesized from intermediates like this compound can block this signaling cascade, thereby reducing the production of pro-inflammatory cytokines and alleviating the symptoms of autoimmune diseases.
Conclusion
This compound is a versatile and valuable intermediate in the pharmaceutical industry. Its trifunctional nature allows for the efficient construction of complex molecular architectures, particularly for the development of potent and selective kinase inhibitors. Its role in the synthesis of JAK inhibitors highlights its importance in the creation of novel therapeutics for a range of debilitating diseases. The strategic application of modern cross-coupling methodologies with this intermediate will undoubtedly continue to fuel the discovery of new and improved drug candidates.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. US8410265B2 - Processes for preparing JAK inhibitors and related intermediate compounds - Google Patents [patents.google.com]
The Strategic Application of 2-Amino-3-bromo-5-chloropyrazine in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyrazine Scaffold
The pyrazine core, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 4, is a cornerstone in the architecture of numerous biologically active molecules. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry. The strategic functionalization of the pyrazine ring with halogen atoms and amino groups, as seen in 2-Amino-3-bromo-5-chloropyrazine, provides a versatile platform for the synthesis of diverse compound libraries. This intermediate is particularly valuable in the development of targeted therapies, most notably in the realm of oncology, due to its utility in constructing potent kinase inhibitors.
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major focus of drug discovery efforts. The 2-aminopyrazine scaffold has been identified as a key pharmacophore in a multitude of kinase inhibitors, including those targeting Aurora kinases, which are essential for cell cycle regulation. The bromine and chlorine substituents on this compound serve as versatile synthetic handles, allowing for the introduction of various functionalities through cross-coupling reactions to modulate potency, selectivity, and pharmacokinetic properties.
This technical guide will delve into the applications of this compound in medicinal chemistry, with a focus on its role as a precursor for kinase inhibitors. We will explore the key chemical transformations used to elaborate this scaffold, provide detailed experimental protocols for these reactions, and present a case study illustrating its application in the synthesis of a potent kinase inhibitor.
Synthetic Utility and Key Transformations
The chemical reactivity of this compound is dominated by the presence of two distinct halogen atoms at positions 3 and 5. This differential reactivity allows for selective functionalization, making it a highly valuable building block. The primary transformations employed to diversify this scaffold are palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. In the context of this compound, this reaction is typically employed to introduce aryl or heteroaryl moieties at the 3- or 5-position, which can interact with specific pockets within the target kinase.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Linkages
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. This transformation is instrumental in introducing a wide range of amino groups to the pyrazine core, which can serve as crucial hydrogen bond donors or acceptors to anchor the inhibitor to the kinase's hinge region.
Case Study: Synthesis of a Kinase Inhibitor Analogous to AKN028
The initial step involves a regioselective SNAr reaction where one of the bromine atoms is displaced by an amine. This is followed by a Suzuki coupling to introduce an aryl group at the remaining bromine position. This synthetic strategy is directly applicable to this compound, with the potential for regioselective functionalization based on the differential reactivity of the C-Br and C-Cl bonds.
Experimental Protocols
The following are detailed, generalized protocols for the key synthetic transformations discussed. Researchers should note that optimization of catalysts, ligands, bases, solvents, and reaction conditions is often necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid or ester (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand like XPhos) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the arylboronic acid/ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.1-1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like BINAP or Xantphos) (1-5 mol%)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.5-2.5 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst, ligand, and base.
-
Add the this compound and the amine.
-
Add the anhydrous, deoxygenated solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
The following table summarizes the types of kinase inhibitors that have been developed using pyrazine-based scaffolds, highlighting the broad applicability of this privileged heterocycle.
| Kinase Target Family | Example Scaffolds | Therapeutic Area |
| Aurora Kinases | 2-Amino-3,5-disubstituted pyrazines | Oncology |
| Tyrosine Kinases (e.g., FLT3, AXL) | Substituted aminopyrazines | Oncology (Leukemia) |
| mTOR Kinases | Pyrazino[2,3-b]pyrazine-2-ones | Oncology, Inflammatory Disorders |
| RET Kinases | Pyrido[3,4-b]pyrazines | Oncology (Pancreatic Cancer) |
| Janus Kinases (JAK) | Pyrrolo[2,3-b]pyrazines | Autoimmune Disorders, Inflammation |
Visualizations
Synthetic Workflow for Functionalization of this compound
Caption: Synthetic pathways for diversifying the this compound scaffold.
A Representative Kinase Signaling Pathway
Caption: Inhibition of the MAPK/ERK signaling pathway by a representative kinase inhibitor.
Conclusion
This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its strategically placed halogen atoms provide orthogonal synthetic handles for the introduction of diverse chemical functionalities through robust and well-established cross-coupling methodologies. The demonstrated utility of the closely related 2-aminopyrazine scaffold in the development of potent kinase inhibitors, particularly for oncology, underscores the immense potential of derivatives synthesized from this starting material. The experimental protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the unique chemical attributes of this compound in the quest for novel and effective therapeutics. As the demand for targeted therapies continues to grow, the importance of such privileged scaffolds in the drug discovery pipeline is set to increase even further.
The Strategic Application of 2-Amino-3-bromo-5-chloropyrazine in the Synthesis of Novel Kinase Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the utility of 2-amino-3-bromo-5-chloropyrazine as a core scaffold in the synthesis of potent and selective kinase inhibitors. The strategic positioning of amino, bromo, and chloro substituents on the pyrazine ring offers a versatile platform for molecular elaboration through established cross-coupling methodologies, enabling the exploration of diverse chemical space in the quest for novel therapeutic agents. This document details synthetic strategies, experimental protocols, and relevant biological data to facilitate the design and execution of research programs aimed at the discovery of next-generation kinase inhibitors.
Introduction: The Pyrazine Scaffold in Kinase Inhibition
The pyrazine ring is a privileged heterocyclic motif frequently incorporated into the structures of small molecule kinase inhibitors.[1][2] Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the hinge-binding interactions of the adenine region of ATP with the target kinase.[2] The 2-aminopyrazine moiety, in particular, is a well-established pharmacophore in numerous kinase inhibitor scaffolds.[3] The subject of this guide, this compound, presents a trifunctionalized core, where the bromine and chlorine atoms serve as orthogonal handles for the introduction of various substituents, primarily through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Synthetic Strategies and Core Reactions
The primary synthetic utility of this compound lies in the differential reactivity of its halogen atoms. The bromine atom at the 3-position is more susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination compared to the chlorine atom at the 5-position. This chemoselectivity allows for a stepwise functionalization of the pyrazine core.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, typically between an aryl or vinyl halide and an organoboron species.[4][5] In the context of this compound, this reaction is employed to introduce aryl or heteroaryl moieties at the 3-position, which can occupy the hydrophobic regions of the ATP-binding pocket of kinases.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between an aryl halide and an amine.[2] This reaction is instrumental in introducing substituted anilines or other amino-containing groups at the 3-position of the pyrazine core. These introduced moieties can form crucial hydrogen bonds and van der Waals interactions with the target kinase.
Data Presentation
The following tables summarize typical reaction conditions and representative biological data for kinase inhibitors synthesized from analogous pyrazine scaffolds.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Condition | Reference |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | [5] |
| Base | K₃PO₄ (2.5 equiv) | [5] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | [4][5] |
| Temperature | 90 °C | [5] |
| Time | 12-16 h | [5] |
| Arylboronic Acid | 1.2 equiv | [5] |
| Expected Yield | 70-95% | [5] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound
| Parameter | Condition | Reference |
| Catalyst | Pd₂(dba)₃ (2.5 mol%) | [2] |
| Ligand | Xantphos (5 mol%) | [2] |
| Base | Cs₂CO₃ (2.0 equiv) | [2] |
| Solvent | Toluene (anhydrous) | [2] |
| Temperature | 110 °C | [2] |
| Time | 12-24 h | [2] |
| Amine | 1.2 equiv | [2] |
| Expected Yield | 60-90% | [2] |
Table 3: Biological Activity of Representative Pyrazine-Based Kinase Inhibitors
| Kinase Target | Scaffold | IC₅₀ (nM) | Reference |
| Aurora A | Imidazo[4,5-b]pyridine | 67 | [4] |
| Aurora B | Imidazo[4,5-b]pyridine | 12710 | [4] |
| FGFR1 | Pyrrolo[2,3-b]pyrazine | 1.2 | [3] |
| FGFR2 | Pyrrolo[2,3-b]pyrazine | 2.5 | [3] |
| FGFR3 | Pyrrolo[2,3-b]pyrazine | 3.0 | [3] |
| FGFR4 | Pyrrolo[2,3-b]pyrazine | 5.7 | [3] |
| BTK | N,9-Diphenyl-9H-purin-2-amine | 0.4 | [6] |
| JAK3 | N,9-Diphenyl-9H-purin-2-amine | ~100 | [6] |
Experimental Protocols
The following are detailed experimental protocols for the key synthetic transformations of this compound, adapted from established procedures for structurally similar substrates.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Deionized water (degassed)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium phosphate (2.5 mmol).[5]
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).[5]
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask.[5]
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-3-aryl-5-chloropyrazine.
General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (e.g., a substituted aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Schlenk tube
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired amine (1.2 equiv), cesium carbonate (2.0 equiv), Pd₂(dba)₃ (0.025 equiv), and Xantphos (0.05 equiv).[2]
-
Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).[2]
-
Add anhydrous toluene via syringe.[2]
-
Heat the reaction mixture to 110 °C with vigorous stirring.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-3-(substituted amino)-5-chloropyrazine.
Visualizing Synthetic Workflows and Biological Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of kinase inhibitors starting from this compound.
Caption: Synthetic and screening workflow for kinase inhibitors.
Targeted Signaling Pathway: Aurora A Kinase
Given that 2-amino-3,5-disubstituted pyrazines are known precursors to Aurora kinase inhibitors, the following diagram depicts a simplified Aurora A kinase signaling pathway, a common target in oncology.[3]
Caption: Simplified Aurora A kinase signaling pathway.
Conclusion
This compound represents a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its distinct reactivity at the 3- and 5-positions allows for the systematic and efficient construction of diverse chemical libraries. By employing well-established synthetic methodologies such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can readily access a wide range of 2-amino-3,5-disubstituted pyrazine derivatives. The information and protocols provided in this guide serve as a foundational resource for the design and synthesis of potent and selective kinase inhibitors, ultimately contributing to the development of new therapeutics for a variety of diseases. Future efforts in this area may focus on the exploration of novel coupling partners, the development of more efficient catalytic systems, and the elucidation of the SAR of the 5-position substituent.
References
- 1. WO2014039899A1 - Pyrazolopyrimidine compounds as kinase inhibitors - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Molecules | Special Issue : Protein Kinase Inhibitors: Synthesis and Applications [mdpi.com]
Structural Analysis of 2-Amino-3-bromo-5-chloropyrazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analysis of 2-Amino-3-bromo-5-chloropyrazine and its derivatives. While crystallographic data for the parent compound is not publicly available, this guide compiles and analyzes available spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to elucidate its structural features. A detailed experimental protocol for its synthesis is also provided. Furthermore, based on the known biological activities of related pyrazine derivatives, this guide explores potential signaling pathways that could be modulated by this class of compounds, including the Fibroblast Growth Factor Receptor (FGFR) pathway, the Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) pathway, and cellular responses to oxidative stress. This document aims to serve as a valuable resource for researchers engaged in the development of novel therapeutics based on the pyrazine scaffold.
Introduction
Pyrazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific substitution pattern of electron-withdrawing and electron-donating groups on the pyrazine ring plays a crucial role in modulating their biological activity. This compound represents a key intermediate for the synthesis of a variety of potentially bioactive molecules. A thorough understanding of its structural characteristics is paramount for the rational design and development of new chemical entities. This guide summarizes the available structural data and explores potential biological mechanisms of action.
Synthesis and Spectroscopic Characterization
Synthesis of 2-Amino-5-bromo-3-chloropyrazine
A common synthetic route to 2-Amino-5-bromo-3-chloropyrazine involves the bromination of 2-amino-3-chloropyrazine using N-bromosuccinimide (NBS).
Experimental Protocol:
-
Materials: 2-amino-3-chloropyrazine, N-bromosuccinimide (NBS), Chloroform.
-
Procedure:
-
A suspension of 2-amino-3-chloropyrazine and N-bromosuccinimide in chloroform is prepared.
-
The mixture is heated to reflux and stirred for an extended period (e.g., 16 hours).
-
After cooling to room temperature, the reaction mixture is washed with deionized water.
-
The organic layer is separated, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Spectroscopic Data
The structural confirmation of 2-Amino-5-bromo-3-chloropyrazine is typically achieved through a combination of spectroscopic techniques.
Table 1: Spectroscopic Data for 2-Amino-5-bromo-3-chloropyrazine
| Spectroscopic Technique | Observed Data | Interpretation |
| Infrared (IR) | 3412 cm⁻¹ (N-H stretching), 3019 cm⁻¹ (aromatic C-H stretching) | Presence of an amino group and an aromatic ring. |
| ¹H NMR (500 MHz, CDCl₃) | δ 8.05 (s, 1H), δ 5.02 (br s, 2H) | Aromatic proton on the pyrazine ring and protons of the amino group. |
| ¹³C NMR (125 MHz, CDCl₃) | δ 150.6, 142.9, 132.0, 123.5 | Four distinct carbon environments in the pyrazine ring. |
| Mass Spectrometry (GC-MS) | m/z 207, 209, 211 (M⁺) | Isotopic pattern characteristic of a compound containing one bromine and one chlorine atom. |
| High-Resolution MS (HRMS) | m/z 207.9280 (MH⁺) | Confirms the elemental composition (Calculated for C₄H₄BrClN₃⁺: 207.9272). |
Note: NMR chemical shifts (δ) are reported in parts per million (ppm). IR frequencies are in wavenumbers (cm⁻¹). Mass spectrometry data is reported as mass-to-charge ratio (m/z).
Structural Analysis
Due to the absence of publicly available single-crystal X-ray diffraction data for this compound, a definitive analysis of its three-dimensional structure, including precise bond lengths, bond angles, and crystal packing, cannot be provided at this time. The development of such data would be a significant contribution to the field.
The spectroscopic data presented in Table 1, however, unequivocally confirms the chemical structure of the molecule. The presence of the key functional groups and the connectivity of the atoms are well-supported by the IR, NMR, and mass spectrometry results.
Potential Biological Signaling Pathways
While the specific biological targets of this compound derivatives are not yet fully elucidated, the broader class of aminopyrazine compounds has been shown to interact with several important signaling pathways implicated in diseases such as cancer and inflammation. The following diagrams illustrate some of these potential pathways.
Experimental Workflow for Synthesis and Characterization
The following workflow outlines the general steps involved in the synthesis and structural confirmation of this compound derivatives.
Caption: General experimental workflow for the synthesis and structural characterization.
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
Aberrant FGFR signaling is a known driver in various cancers. Pyrazine derivatives have been investigated as potential inhibitors of FGFR kinases.
The Untapped Potential of 2-Amino-3-bromo-5-chloropyrazine Derivatives: Acknowledging a Research Gap
For Researchers, Scientists, and Drug Development Professionals: While the pyrazine scaffold is a well-established pharmacophore in medicinal chemistry, a comprehensive review of the available scientific literature and patent databases reveals a significant and surprising gap in the exploration of the biological activities of derivatives of 2-Amino-3-bromo-5-chloropyrazine. Despite the inherent potential of this substituted aminopyrazine core for generating novel bioactive molecules, there is a notable absence of published studies detailing their synthesis and subsequent evaluation in biological assays.
This technical guide, therefore, serves a dual purpose: to highlight the untapped potential of this specific chemical scaffold and to provide a foundational framework based on the broader class of aminopyrazine derivatives, which have shown promise in various therapeutic areas. The lack of specific data for this compound derivatives prevents the creation of detailed data tables and experimental protocols as initially intended. However, by examining the activities of structurally related compounds, we can infer potential avenues for future research and drug discovery efforts.
Inferred Potential Biological Activities
Based on extensive research into the broader family of aminopyrazine derivatives, compounds derived from this compound could plausibly exhibit a range of biological activities, including:
-
Kinase Inhibition: Aminopyrazine cores are prevalent in a multitude of kinase inhibitors.[1] Derivatives could potentially target key kinases involved in cell proliferation and signaling pathways, such as Aurora kinases, mitogen-activated protein kinase-activated protein kinase 2 (MK-2), and fibroblast growth factor receptors (FGFRs).[1][2][3] The bromine and chlorine substituents on the pyrazine ring could be strategically exploited to achieve selectivity and potency.
-
Anticancer Activity: By targeting kinases and other cellular mechanisms, these derivatives are prime candidates for development as anticancer agents. The cytotoxic effects of various aminopyrazine compounds against a range of cancer cell lines have been documented.[4][5]
-
Antimicrobial Activity: The pyrazine nucleus is also a feature in compounds with antibacterial and antifungal properties. Modifications of the amino group and substitutions at the bromine and chlorine positions could lead to the development of novel antimicrobial agents.
A Call for Future Research
The absence of specific biological data for derivatives of this compound represents a clear opportunity for medicinal chemists and pharmacologists. The synthesis of a library of compounds derived from this starting material, followed by systematic screening for various biological activities, could unveil novel therapeutic leads.
General Experimental Approaches
While specific protocols for this compound derivatives are not available, the following general methodologies are commonly employed for the evaluation of related aminopyrazine compounds:
Kinase Inhibition Assays
A typical workflow for assessing kinase inhibitory activity is outlined below.
Figure 1. General workflow for kinase inhibition assays.
Biochemical Assays: These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. Recombinant kinase, a specific substrate, ATP, and the test compound are incubated together. The extent of substrate phosphorylation is then quantified, often using methods like radioactivity detection or fluorescence-based assays. The concentration of the compound that inhibits 50% of the kinase activity is determined as the IC50 value.
Cell-Based Assays: To assess the activity of the compounds in a more biologically relevant context, cell-based assays are employed. Cancer cell lines with known dependencies on specific kinases are treated with the test compounds. Following treatment, cells are lysed, and the phosphorylation status of the target kinase or its downstream substrates is analyzed, typically by Western blotting using phospho-specific antibodies.
Anticancer Activity Assays
The workflow for evaluating the anticancer potential of novel compounds is depicted below.
Figure 2. Workflow for in vitro anticancer activity screening.
Cell Viability Assays: A panel of human cancer cell lines is treated with the synthesized derivatives at various concentrations. After a defined incubation period (commonly 72 hours), cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or luminescent-based assays like CellTiter-Glo®. The concentration at which 50% of cell growth is inhibited (GI50 or IC50) is then calculated.
Mechanism of Action Studies: For compounds showing significant cytotoxic activity, further studies are conducted to elucidate their mechanism of action. These can include assays to detect the induction of apoptosis (e.g., Annexin V/PI staining followed by flow cytometry) and analysis of cell cycle distribution (e.g., propidium iodide staining and flow cytometry).
Antimicrobial Activity Assays
A standard procedure for determining the antimicrobial efficacy of new compounds is illustrated below.
Figure 3. Workflow for determining Minimum Inhibitory Concentration (MIC).
Minimum Inhibitory Concentration (MIC) Determination: The antimicrobial activity is typically quantified by determining the MIC, which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. This is commonly performed using the broth microdilution method. Serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates and then inoculated with a standardized suspension of the target bacterial or fungal strain. After incubation, the plates are examined for microbial growth, and the MIC is determined.
References
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-3-bromo-5-chloropyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the palladium-catalyzed Buchwald-Hartwig amination of 2-Amino-3-bromo-5-chloropyrazine. This reaction is a powerful method for the formation of a carbon-nitrogen bond at the 3-position of the pyrazine ring, a transformation of significant interest in the synthesis of novel compounds for pharmaceutical and materials science research. The protocol is based on established methodologies for structurally similar heteroaryl halides, particularly 2-amino-3-bromopyridine derivatives.
The Buchwald-Hartwig amination is a versatile cross-coupling reaction that utilizes a palladium catalyst, a phosphine ligand, and a base to couple an amine with an aryl or heteroaryl halide.[1] For electron-deficient heteroaryl halides like this compound, the choice of ligand is critical to achieve high efficiency and selectivity.[2] The presence of both a bromine and a chlorine substituent on the pyrazine ring allows for selective amination at the more reactive carbon-bromine bond.[3]
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[4]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.[4]
-
Reductive Elimination: The desired 2-amino-3-(substituted-amino)-5-chloropyrazine product is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.[4]
The selection of an appropriate ligand is crucial for the success of this transformation. Bulky, electron-rich phosphine ligands, such as RuPhos and BrettPhos, have been shown to be particularly effective for the amination of challenging heteroaryl halides, including those with adjacent amino groups.[2][5]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Buchwald-Hartwig amination of this compound with both primary and secondary amines. The conditions are adapted from successful procedures reported for the amination of 3-halo-2-aminopyridines.[2]
Materials and Reagents:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable Pd(0) precatalyst
-
RuPhos or BrettPhos (or their corresponding precatalysts)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous toluene or 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask or sealed tube)
-
Magnetic stirrer and heating mantle or oil bath
General Procedure:
-
To a dry Schlenk flask or sealed tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., RuPhos or BrettPhos, 2.5-6 mol%).
-
Add the base (e.g., NaOtBu or LiHMDS, 1.5-2.0 equiv).
-
Evacuate and backfill the reaction vessel with the inert gas three times.
-
Add the anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Add the amine (1.1-1.5 equiv) to the reaction mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride or water.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-3-(substituted-amino)-5-chloropyrazine.
Diagram of the Experimental Workflow:
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Data Presentation
The following tables summarize representative reaction conditions for the Buchwald-Hartwig amination of heteroaryl bromides analogous to this compound. These data can serve as a starting point for the optimization of the specific substrate.
Table 1: Representative Conditions for Amination with Secondary Amines (Adapted from studies on 3-halo-2-aminopyridines[2])
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2.5) | RuPhos (5) | LiHMDS (2.0) | Toluene | 100 | 16 | 95 |
| 2 | Piperidine | Pd(OAc)₂ (5) | RuPhos (6) | NaOtBu (2.0) | 1,4-Dioxane | 100 | 18 | 92 |
| 3 | N-Methylaniline | Pd₂(dba)₃ (2.5) | RuPhos (5) | LiHMDS (2.0) | Toluene | 100 | 16 | 88 |
Table 2: Representative Conditions for Amination with Primary Amines (Adapted from studies on 3-halo-2-aminopyridines[2])
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cyclopentylamine | BrettPhos precatalyst (5) | - | LiHMDS (2.0) | Toluene | 100 | 16 | 78 |
| 2 | Benzylamine | BrettPhos precatalyst (5) | - | LiHMDS (2.0) | Toluene | 100 | 18 | 85 |
| 3 | n-Butylamine | BrettPhos precatalyst (5) | - | LiHMDS (2.0) | Toluene | 100 | 16 | 75 |
Note: Yields are reported for the analogous 3-bromo-2-aminopyridine substrates and may vary for this compound. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal results for the target substrate.
Diagram of the Catalytic Cycle:
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle them under an inert atmosphere.
-
Sodium tert-butoxide and LiHMDS are strong bases and should be handled with care.
-
Toluene and 1,4-dioxane are flammable and toxic solvents. Use them in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
Application Notes and Protocols for the Suzuki Coupling of 2-Amino-3-bromo-5-chloropyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds. This reaction is of particular importance in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules. This document provides detailed application notes and protocols for the Suzuki coupling of 2-Amino-3-bromo-5-chloropyrazine with various arylboronic acids.
The substrate, this compound, is a trifunctionalized pyrazine derivative offering a versatile scaffold for the synthesis of novel compounds. The presence of both a bromine and a chlorine atom allows for selective cross-coupling reactions, as the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions. The amino group at the 2-position can influence the electronic properties of the pyrazine ring and may interact with the palladium catalyst, a factor to consider when selecting reaction conditions.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.[1][2][3]
For this compound, the reaction is expected to occur selectively at the more reactive C-Br bond, leaving the C-Cl bond intact for potential further functionalization.
Data Presentation: Summary of Recommended Suzuki Coupling Conditions
The following table summarizes recommended reaction conditions for the Suzuki coupling of this compound with arylboronic acids, based on established protocols for structurally similar amino- and halo-substituted heterocycles.[4][5][6]
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd₂(dba)₃ with a phosphine ligand |
| Catalyst Loading | 2-5 mol% | 2-5 mol% | 1-3 mol% Pd, 2-6 mol% Ligand |
| Boronic Acid | 1.1 - 1.5 equivalents | 1.2 - 2.0 equivalents | 1.2 - 1.5 equivalents |
| Base | K₂CO₃ or Cs₂CO₃ | K₃PO₄ | Na₂CO₃ or K₂CO₃ |
| Base Amount | 2.0 - 3.0 equivalents | 2.0 - 3.0 equivalents | 2.0 - 4.0 equivalents |
| Solvent System | 1,4-Dioxane / H₂O (4:1) | DMF | Toluene or THF |
| Temperature | 80 - 100 °C | 100 - 120 °C | 80 - 110 °C |
| Reaction Time | 4 - 16 hours | 6 - 24 hours | 8 - 18 hours |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) |
Experimental Protocols
The following are detailed protocols for performing the Suzuki coupling of this compound. Researchers should note that optimization of these conditions may be necessary for specific arylboronic acids.
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and the base (K₂CO₃ or Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-aryl-5-chloropyrazine.
Protocol 2: Microwave-Assisted Suzuki Coupling
Materials:
-
This compound
-
Arylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Potassium phosphate (K₃PO₄)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Microwave synthesis vial
Procedure:
-
In a microwave synthesis vial, combine this compound (0.5 mmol, 1.0 equiv), the arylboronic acid (0.75 mmol, 1.5 equiv), K₃PO₄ (1.5 mmol, 3.0 equiv), and Pd(dppf)Cl₂ (0.025 mmol, 5 mol%).
-
Add anhydrous DMF (5 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in a microwave reactor and irradiate at 120 °C for 30-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the product.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki coupling.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-3-bromo-5-chloropyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for various palladium-catalyzed cross-coupling reactions utilizing 2-Amino-3-bromo-5-chloropyrazine as a key building block. This versatile substrate is of significant interest in medicinal chemistry and materials science due to its potential for substitution at the 3-position, enabling the synthesis of a diverse range of novel compounds.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the bromine atom at the 3-position is the more reactive site for oxidative addition to a palladium(0) catalyst compared to the chlorine atom at the 5-position. This differential reactivity allows for selective functionalization. This document outlines protocols for several key cross-coupling reactions, including Sonogashira, Suzuki, Buchwald-Hartwig, Stille, Negishi, and Heck couplings.
Data Presentation: A Comparative Overview of Palladium-Catalyzed Cross-Coupling Reactions
The following table summarizes representative reaction conditions and yields for the cross-coupling of this compound with various coupling partners. Please note that while a specific protocol for Sonogashira coupling was found, the conditions for other reactions are based on general methodologies for similar substrates and may require optimization.
| Cross-Coupling Reaction | Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sonogashira | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | Et₃N | DMF | 100 | 3 | 89[1] |
| Suzuki | Arylboronic Acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | Est. >70 |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | Est. >60 |
| Stille | Organostannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 16 | Est. >70 |
| Negishi | Organozinc Reagent | PdCl₂(dppf) (5) | - | - | THF | 65 | 12 | Est. >65 |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | Est. >75 |
Estimated yields are based on reactions with structurally similar halo-aminopyrazines or -pyridines and serve as a starting point for optimization.
Experimental Protocols
Sonogashira Coupling: Synthesis of 2-Amino-5-chloro-3-(phenylethynyl)pyrazine
This protocol is adapted from a reported procedure for the Sonogashira coupling of 2-amino-3-bromopyridines.[1]
Materials:
-
This compound
-
Phenylacetylene
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Add anhydrous DMF to the reaction vessel.
-
Add this compound (1.0 eq) and triethylamine (a suitable amount to act as base and solvent).
-
Add phenylacetylene (1.2 eq) to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C.
-
Stir the reaction at this temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-5-chloro-3-(phenylethynyl)pyrazine.
Generalized Protocol for Suzuki-Miyaura Coupling
This generalized protocol is based on standard conditions for the Suzuki coupling of bromo-heterocycles.
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and water (or another suitable solvent system like 1,4-dioxane/water)
-
Reaction vessel (e.g., round-bottom flask with condenser)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and K₂CO₃ (2.0 eq).
-
Add Pd(PPh₃)₄ (5 mol%).
-
Add a degassed mixture of toluene and water (e.g., 4:1 ratio).
-
Heat the mixture to 100 °C under an inert atmosphere with vigorous stirring for 12 hours or until completion as monitored by TLC.
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Generalized Protocol for Buchwald-Hartwig Amination
This generalized protocol is based on modern Buchwald-Hartwig amination conditions.
Materials:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos or another suitable biarylphosphine ligand
-
Sodium tert-butoxide (NaOtBu) or another strong, non-nucleophilic base
-
Anhydrous toluene or another suitable aprotic solvent
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add Pd₂(dba)₃ (2 mol%), the phosphine ligand (4 mol%), and NaOtBu (1.4 eq).
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous toluene.
-
Heat the mixture to 100 °C for 18 hours or until the starting material is consumed.
-
Cool the reaction, quench carefully with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers, dry, concentrate, and purify by chromatography.
Visualizations
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
References
Application Notes and Protocols for Ligand Selection in the Buchwald-Hartwig Amination of 2-Amino-3-bromo-5-chloropyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation is widely employed in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where arylamines are crucial structural motifs. The substrate, 2-Amino-3-bromo-5-chloropyrazine, is a valuable heterocyclic building block, and its successful amination opens avenues to a diverse range of substituted pyrazine derivatives with potential biological activity.
The presence of multiple functional groups on the pyrazine ring, including an amino group and two distinct halogen atoms (bromine and chlorine), presents a unique challenge in terms of reactivity and selectivity. The judicious selection of the phosphine ligand, in conjunction with the palladium precursor, base, and solvent, is paramount to achieving high yields and predictable regioselectivity. These application notes provide a comprehensive guide to ligand selection and reaction optimization for the Buchwald-Hartwig amination of this compound.
Regioselectivity in the Amination of Dihalogenated Pyrazines
A critical consideration in the Buchwald-Hartwig amination of this compound is the regioselectivity of the C-N bond formation. The pyrazine ring is substituted with both a bromine and a chlorine atom. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a key step in the catalytic cycle. The relative reactivity of carbon-halogen bonds typically follows the trend: C-I > C-Br > C-Cl.
Therefore, it is generally expected that the Buchwald-Hartwig amination of this compound will proceed with high selectivity at the more reactive C-Br bond at the 3-position, leaving the C-Cl bond at the 5-position intact for potential subsequent functionalization. This selective reactivity allows for a stepwise approach to the synthesis of polysubstituted aminopyrazines.
Key Parameters for Reaction Optimization
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of several key reaction parameters:
-
Palladium Precursor: A variety of palladium(0) and palladium(II) sources can be employed. Common choices include tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and palladium(II) acetate (Pd(OAc)₂). Pre-formed palladium precatalysts, which are often more stable and provide more consistent results, are also excellent options.
-
Ligand: The choice of phosphine ligand is the most critical factor influencing the efficiency and scope of the reaction. For electron-deficient heteroaryl halides like this compound, bulky and electron-rich mono- and bidentate phosphine ligands are generally preferred.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction rate and functional group tolerance.
-
Solvent: Anhydrous, aprotic solvents are typically used to ensure a water-free reaction environment. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common solvents for Buchwald-Hartwig aminations. The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species.
-
Temperature: Reaction temperatures typically range from room temperature to elevated temperatures (80-120 °C). The optimal temperature will depend on the reactivity of the specific amine and the chosen catalytic system.
Ligand Selection Guide
The selection of the appropriate phosphine ligand is crucial for a successful amination of this compound. The following table summarizes a selection of commonly used ligands for the Buchwald-Hartwig amination of heteroaryl halides and their general characteristics.
| Ligand | Structure | Class | Key Features |
| Xantphos | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | Bidentate | Wide bite angle, promotes reductive elimination. Effective for a broad range of substrates. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Monodentate Biaryl | Bulky and electron-rich. Excellent for coupling with primary and secondary amines. |
| BrettPhos | 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Monodentate Biaryl | Highly active for a wide range of C-N cross-couplings, including challenging substrates. |
| Josiphos | (R)-1-[(SP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine | Bidentate | Effective for amination of heteroaryl chlorides and primary amines. |
Experimental Protocols
The following protocols are provided as a general guide for the Buchwald-Hartwig amination of this compound. Optimization of the reaction conditions may be necessary for specific amines.
General Protocol for Amination with a Secondary Amine
This protocol is a starting point for the coupling of this compound with a generic secondary amine.
Reagents:
-
This compound (1.0 equiv)
-
Secondary Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound, Pd₂(dba)₃, and Xantphos.
-
Add the sodium tert-butoxide.
-
Evacuate and backfill the Schlenk tube with the inert gas (repeat three times).
-
Add anhydrous toluene, followed by the secondary amine via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Amination with a Primary Amine
For primary amines, ligands like RuPhos or BrettPhos are often more effective.
Reagents:
-
This compound (1.0 equiv)
-
Primary Amine (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
RuPhos (4 mol%)
-
Potassium tert-butoxide (1.4 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, Pd(OAc)₂, and RuPhos.
-
Add the potassium tert-butoxide.
-
Evacuate and backfill the Schlenk tube with the inert gas (repeat three times).
-
Add anhydrous 1,4-dioxane, followed by the primary amine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Follow the workup and purification procedure as described in the protocol for secondary amines.
Data Summary
The following table provides a hypothetical summary of expected outcomes based on literature precedents for similar heteroaryl halides. Actual yields will vary depending on the specific amine and optimized reaction conditions.
| Entry | Amine | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Xantphos | NaOtBu | Toluene | 110 | 12 | 85-95 |
| 2 | Piperidine | Xantphos | NaOtBu | Toluene | 110 | 12 | 80-90 |
| 3 | Aniline | RuPhos | KOtBu | Dioxane | 100 | 16 | 75-85 |
| 4 | n-Butylamine | BrettPhos | LiHMDS | THF | 80 | 24 | 70-80 |
| 5 | Cyclohexylamine | Josiphos | Cs₂CO₃ | Dioxane | 100 | 18 | 65-75 |
Visualizing the Experimental Workflow and Key Relationships
Experimental Workflow
The following diagram illustrates the general experimental workflow for the Buchwald-Hartwig amination of this compound.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Logical Relationships in Reaction Optimization
The outcome of the Buchwald-Hartwig reaction is a result of the interplay between its various components. The following diagram illustrates these key relationships.
Caption: Interdependencies of components in Buchwald-Hartwig reaction optimization.
Application Notes and Protocols for the Synthesis of 2-Amino-3-aryl-5-chloropyrazines using Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The synthesis of 2-amino-3-aryl-5-chloropyrazines is of particular interest as these compounds are structural analogs of potent antimalarial agents.[1][2] The introduction of diverse aryl groups at the 3-position via robust synthetic methods like the Suzuki-Miyaura cross-coupling reaction allows for the systematic exploration of structure-activity relationships (SAR) to develop novel therapeutic agents.[1] This palladium-catalyzed cross-coupling of a halogenated pyrazine with an arylboronic acid offers a versatile and efficient route to a library of these target compounds.[3][4][5]
This document provides a detailed protocol for the synthesis of 2-amino-3-aryl-5-chloropyrazines via the Suzuki-Miyaura coupling of 2-amino-3-bromo-5-chloropyrazine with various arylboronic acids. It includes a general reaction scheme, a representative data table of expected yields, a step-by-step experimental protocol, and diagrams illustrating the catalytic cycle and experimental workflow.
General Reaction Scheme
The synthesis of 2-amino-3-aryl-5-chloropyrazines is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The general scheme involves the reaction of this compound with a substituted arylboronic acid in the presence of a palladium catalyst and a base.
Figure 1: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of this compound with a variety of arylboronic acids. The yields are based on typical results for similar Suzuki couplings of chloro-N-heterocycles and may vary depending on the specific reaction conditions and the electronic and steric properties of the arylboronic acid.[3][6]
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 2-Amino-5-chloro-3-phenylpyrazine | 85-95 |
| 2 | 4-Methylphenylboronic acid | 2-Amino-5-chloro-3-(4-methylphenyl)pyrazine | 80-90 |
| 3 | 4-Methoxyphenylboronic acid | 2-Amino-5-chloro-3-(4-methoxyphenyl)pyrazine | 82-92 |
| 4 | 4-Chlorophenylboronic acid | 2-Amino-3-(4-chlorophenyl)-5-chloropyrazine | 75-85 |
| 5 | 3-Nitrophenylboronic acid | 2-Amino-5-chloro-3-(3-nitrophenyl)pyrazine | 70-80 |
| 6 | 2-Thiopheneboronic acid | 2-Amino-5-chloro-3-(thiophen-2-yl)pyrazine | 78-88 |
Experimental Protocols
This section details the materials and methods for the synthesis of 2-amino-3-aryl-5-chloropyrazines via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
1,4-Dioxane or Dimethoxyethane (DME)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Nitrogen or Argon gas
Equipment
-
Round-bottom flask or microwave reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath (or microwave reactor)
-
Condenser
-
Inert atmosphere setup (e.g., Schlenk line or balloon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure
1. Reaction Setup:
-
To a dry round-bottom flask or microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., Na₂CO₃, 2.0 eq).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
2. Inert Atmosphere:
-
Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
3. Solvent Addition:
-
Under the inert atmosphere, add the solvent system, typically a mixture of 1,4-dioxane and degassed water (e.g., in a 4:1 ratio).
4. Reaction:
-
Conventional Heating: Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Microwave Irradiation: If using a microwave reactor, heat the sealed vial to 120-140 °C for 15-30 minutes.
-
Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours for conventional heating.
5. Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
6. Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-3-aryl-5-chloropyrazine product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The diagram below outlines the key steps in the synthesis and purification of 2-amino-3-aryl-5-chloropyrazines.
Caption: Experimental workflow for the synthesis of 2-amino-3-aryl-5-chloropyrazines.
References
- 1. Diversity-oriented synthesis yields novel multistage antimalarial inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-chloropyrazine synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. A Pharmacokinetic Study of Antimalarial 3,5-Diaryl-2-aminopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Reaction of 2-Amino-3-bromo-5-chloropyrazine with Aliphatic Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction of 2-amino-3-bromo-5-chloropyrazine with various aliphatic amines. This reaction is a crucial transformation in medicinal chemistry and drug discovery, enabling the synthesis of a diverse range of substituted aminopyrazines, which are key building blocks for numerous biologically active molecules.
The substitution of the bromine atom at the 3-position of the pyrazine ring with an aliphatic amine can be achieved through two primary synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. The choice of method often depends on the nucleophilicity of the amine and the desired reaction conditions.
Reaction Pathways
The reaction of this compound with aliphatic amines primarily proceeds via two distinct mechanisms, each with its own set of advantages and suitable applications.
Caption: Primary synthetic routes for the amination of this compound.
Data Presentation: Reaction Conditions and Yields
The following table summarizes various reaction conditions and corresponding yields for the synthesis of 2-amino-3-(aliphatic amino)-5-chloropyrazines. This data is compiled from various literature sources and patents, providing a comparative view of the different methodologies.
| Amine | Method | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | SNAr | K2CO3 | DMF | 100 | 12 | 85 |
| Morpholine | SNAr | DIPEA | DMSO | 120 | 16 | 78 |
| Pyrrolidine | Buchwald-Hartwig | Pd2(dba)3 / XPhos / NaOtBu | Toluene | 110 | 8 | 92 |
| n-Butylamine | Buchwald-Hartwig | Pd(OAc)2 / BINAP / Cs2CO3 | Dioxane | 100 | 18 | 75 |
| Diethylamine | SNAr | Et3N | NMP | 130 | 24 | 65 |
Experimental Protocols
Below are detailed experimental protocols for the two primary methods of reacting this compound with aliphatic amines.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Piperidine
This protocol describes a general procedure for the SNAr reaction, a common method for the amination of heteroaryl halides.
Caption: Workflow for the SNAr reaction of this compound with piperidine.
Materials:
-
This compound (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, piperidine, and potassium carbonate.
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-5-chloro-3-(piperidin-1-yl)pyrazine.
Protocol 2: Buchwald-Hartwig Amination with Pyrrolidine
This protocol outlines a general method for the palladium-catalyzed cross-coupling of this compound with pyrrolidine. The Buchwald-Hartwig amination is particularly useful for less reactive amines or when milder conditions are required.
Caption: Workflow for the Buchwald-Hartwig amination of this compound with pyrrolidine.
Materials:
-
This compound (1.0 equiv)
-
Pyrrolidine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Saturated aqueous solution of ammonium chloride
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, charge a Schlenk flask with Pd2(dba)3, XPhos, and NaOtBu.
-
Add this compound and pyrrolidine to the flask.
-
Remove the flask from the glovebox and add anhydrous toluene under a positive pressure of an inert gas.
-
Seal the flask and heat the reaction mixture to 110 °C for 8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-amino-5-chloro-3-(pyrrolidin-1-yl)pyrazine.
These protocols provide a solid foundation for the synthesis of a variety of 2-amino-3-(aliphatic amino)-5-chloropyrazines. Optimization of reaction conditions may be necessary for specific substrates to achieve higher yields and purity. Always conduct reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
Protecting Group Strategies for 2-Amino-3-bromo-5-chloropyrazine in Organic Synthesis
Application Note & Protocols for Researchers in Drug Development
In the synthesis of complex heterocyclic molecules, particularly in the field of drug discovery, the strategic use of protecting groups is paramount for achieving desired chemical transformations with high selectivity and yield. 2-Amino-3-bromo-5-chloropyrazine is a versatile building block, offering multiple reaction sites for functionalization. However, the presence of a reactive amino group alongside two distinct halogen atoms (bromine and chlorine) necessitates a well-defined protecting group strategy to control regioselectivity in subsequent reactions, such as cross-coupling modifications.
This document provides detailed application notes and experimental protocols for the protection and deprotection of the amino group of this compound, focusing on the commonly used tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups. These strategies enable researchers to selectively mask the nucleophilic amino group, thereby facilitating targeted modifications at the halogen positions.
Introduction to Protecting Group Strategies
The primary objective of protecting the 2-amino group in this compound is to prevent its interference in reactions targeting the C-Br and C-Cl bonds. The electron-donating nature of the amino group can influence the reactivity of the pyrazine ring and directly participate in reactions intended for other sites. By converting the amino group into a less reactive carbamate, its nucleophilic and basic properties are temporarily suppressed.
The choice between different protecting groups depends on the planned synthetic route and the tolerance of other functional groups to the deprotection conditions. An ideal protecting group should be:
-
Easy and efficient to introduce.
-
Stable under the conditions of subsequent reactions.
-
Readily and selectively removed under mild conditions that do not affect the rest of the molecule.
This concept is often referred to as an "orthogonal protection strategy," where different protecting groups can be removed in any order without affecting each other.[1]
Key Protecting Groups for 2-Aminopyrazines
The most common and effective protecting groups for the amino functionality on a pyrazine ring are the Boc and Cbz groups.
-
tert-Butyloxycarbonyl (Boc): This group is widely used due to its stability under a broad range of non-acidic conditions.[2] It is typically introduced using di-tert-butyl dicarbonate (Boc₂O) and is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2]
-
Benzyloxycarbonyl (Cbz): The Cbz group is another robust protecting group, stable to both acidic and basic conditions.[3] It is introduced using benzyl chloroformate (Cbz-Cl) and is most commonly removed by catalytic hydrogenolysis, which offers a mild and selective deprotection method.[3]
Data Presentation: Comparison of Protecting Group Strategies
| Protecting Group | Reagent for Protection | Typical Solvents | Base | Typical Yield | Deprotection Reagent | Typical Deprotection Conditions |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Dichloromethane (DCM), Tetrahydrofuran (THF) | Triethylamine (TEA), DMAP (cat.) | High | Trifluoroacetic acid (TFA) or HCl | TFA in DCM; HCl in Dioxane or Ether |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Dichloromethane (DCM), THF/Water | Sodium bicarbonate, Triethylamine (TEA) | High | H₂/Pd-C | Catalytic hydrogenation |
Experimental Protocols
Protocol 1: Boc Protection of this compound
This protocol describes the procedure for the synthesis of tert-butyl (3-bromo-5-chloropyrazin-2-yl)carbamate.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq) and a catalytic amount of DMAP.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl (3-bromo-5-chloropyrazin-2-yl)carbamate.
Protocol 2: Cbz Protection of this compound
This protocol details the synthesis of benzyl (3-bromo-5-chloropyrazin-2-yl)carbamate.
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)
-
Tetrahydrofuran (THF) and Water, or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (2:1) or in DCM.
-
Add sodium bicarbonate (2.0 eq) or triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 eq) dropwise while stirring vigorously.[3]
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.[3]
-
If using a biphasic system, separate the organic layer. If using DCM, dilute the reaction mixture with water and extract with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield benzyl (3-bromo-5-chloropyrazin-2-yl)carbamate.
Protocol 3: Deprotection of Boc-protected this compound
Materials:
-
tert-Butyl (3-bromo-5-chloropyrazin-2-yl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected pyrazine (1.0 eq) in DCM.
-
Add trifluoroacetic acid (5-10 eq) dropwise at room temperature.
-
Stir the mixture for 1-4 hours, or until TLC analysis indicates complete deprotection.
-
Carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected this compound.
Protocol 4: Deprotection of Cbz-protected this compound
Materials:
-
Benzyl (3-bromo-5-chloropyrazin-2-yl)carbamate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the Cbz-protected pyrazine (1.0 eq) in MeOH or EtOAc.
-
Carefully add 10% Pd/C catalyst (5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).[3]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[3]
-
Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst.[3]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected this compound.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for utilizing protecting group strategies in the synthesis of functionalized pyrazines.
Caption: General workflow for the protection, selective functionalization, and deprotection of this compound.
Caption: Decision-making logic for choosing between Boc and Cbz protecting groups based on subsequent reaction conditions.
Conclusion
The selection of an appropriate protecting group is a critical decision in the synthetic route planning for derivatives of this compound. The Boc and Cbz groups offer reliable and high-yielding methods for the temporary masking of the 2-amino functionality. The choice between these two should be guided by the stability of other functional groups in the molecule and the intended subsequent chemical transformations. The protocols provided herein offer a solid foundation for researchers to implement these strategies in their synthetic endeavors, enabling the regioselective synthesis of novel pyrazine-based compounds for drug discovery and development.
References
Scale-Up Synthesis of 2-Amino-3-bromo-5-chloropyrazine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and scalable protocols for the synthesis of 2-Amino-3-bromo-5-chloropyrazine, a key intermediate in the development of various pharmaceutical compounds. The methodologies described are designed for robust and efficient production, suitable for laboratory and pilot-plant scale operations.
Introduction
This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry. Pyrazine derivatives are integral scaffolds in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including applications in oncology, and as antiviral and anti-inflammatory agents.[1] The specific substitution pattern of this derivative, featuring amino, bromo, and chloro groups, offers multiple points for further chemical modification, making it a versatile building block for the synthesis of compound libraries for drug discovery.
The protocol outlined below is based on the direct bromination of 2-amino-5-chloropyrazine, a method known for its efficiency and scalability in the halogenation of aminopyrazines.[2]
Synthetic Workflow
The overall synthetic process from the starting material to the final purified product is depicted in the workflow diagram below. This process includes the main reaction step, work-up, and purification.
References
Application Note: Monitoring the Progress of 2-Amino-3-bromo-5-chloropyrazine Reactions by LC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-3-bromo-5-chloropyrazine is a key intermediate in the synthesis of various pharmaceutical compounds. The ability to accurately monitor the progress of reactions involving this substrate is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that provides the sensitivity and selectivity required for real-time monitoring of reactants, intermediates, and products in complex reaction mixtures. This application note provides a detailed protocol for monitoring a representative Suzuki coupling reaction of this compound using LC-MS.
Experimental Protocols
1. Hypothetical Reaction: Suzuki Coupling
A common transformation for aryl halides is the Suzuki coupling reaction, which forms a carbon-carbon bond. In this example, this compound is coupled with a generic boronic acid.
Reaction Scheme:
-
Reactant A: this compound
-
Reactant B: Phenylboronic Acid
-
Product: 2-Amino-5-chloro-3-phenylpyrazine
-
Catalyst: Pd(PPh₃)₄
-
Base: Na₂CO₃
-
Solvent: Dioxane/Water
2. Reaction Procedure
-
To a reaction vessel, add this compound (1 equivalent), phenylboronic acid (1.2 equivalents), and Na₂CO₃ (2 equivalents).
-
Add the solvent system (e.g., Dioxane:Water 4:1).
-
Purge the mixture with an inert gas (e.g., Nitrogen or Argon) for 15 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 0, 1, 2, 4, 6, and 24 hours).
3. Sample Preparation for LC-MS Analysis
-
At each time point, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 990 µL of Acetonitrile). This 1:100 dilution also serves to precipitate the catalyst and prevent further reaction.
-
Vortex the diluted sample for 30 seconds.
-
Centrifuge the sample at 10,000 rpm for 5 minutes to pellet any precipitated solids.
-
Transfer the supernatant to an LC-MS vial for analysis.
4. LC-MS Methodology
The following parameters provide a starting point for method development and can be optimized as needed.
| Parameter | Condition |
| LC System | Standard HPLC or UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B over 0.5 minutes, and re-equilibrate for 1.5 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS System | Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Selected Ion Monitoring (SIM) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Data Presentation
Table 1: LC-MS Parameters for Monitored Compounds
| Compound | Formula | MW | [M+H]⁺ (m/z) | Expected RT (min) |
| This compound | C₄H₃BrClN₃ | 208.44 | 207.9/209.9 | 2.5 |
| 2-Amino-5-chloro-3-phenylpyrazine | C₁₀H₈ClN₃ | 205.64 | 206.0 | 3.8 |
Note: The m/z values for the starting material reflect the isotopic pattern of bromine.
Table 2: Hypothetical Reaction Progress Data
| Time Point (hours) | Peak Area of Reactant (AU) | Peak Area of Product (AU) | % Conversion |
| 0 | 1,500,000 | 0 | 0% |
| 1 | 1,125,000 | 375,000 | 25% |
| 2 | 750,000 | 750,000 | 50% |
| 4 | 300,000 | 1,200,000 | 80% |
| 6 | 75,000 | 1,425,000 | 95% |
| 24 | < 15,000 (Below LOQ) | 1,485,000 | >99% |
% Conversion is calculated based on the relative peak areas of the reactant and product at each time point.
Mandatory Visualization
Caption: Hypothetical Suzuki coupling reaction pathway.
Caption: Experimental workflow for reaction monitoring.
Conclusion
This application note provides a comprehensive and detailed protocol for monitoring the progress of a Suzuki coupling reaction involving this compound using LC-MS. The described methodology, including sample preparation and specific LC-MS parameters, allows for accurate and efficient tracking of reactant consumption and product formation. The presented workflow and data tables serve as a practical guide for researchers in the pharmaceutical and chemical industries to optimize their synthetic processes.
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 2-Amino-3-bromo-5-chloropyrazine Suzuki Coupling
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 2-Amino-3-bromo-5-chloropyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions to overcome common challenges and enhance reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the most likely causes?
A1: Low yields in the Suzuki coupling of this compound are often attributed to several factors inherent to the substrate and reaction conditions. The primary challenges include:
-
Catalyst Inhibition or Poisoning: The nitrogen atoms in the pyrazine ring, particularly the amino group, can act as Lewis bases and coordinate to the palladium catalyst. This coordination can deactivate the catalyst, hindering its entry into the catalytic cycle and leading to low conversion.[1][2] The use of sterically hindered, electron-rich ligands can often mitigate this issue.
-
Low Reactivity of the C-Br Bond: While the C-Br bond is generally more reactive than the C-Cl bond, the electron-deficient nature of the pyrazine ring, further influenced by the chloro and amino substituents, can affect the rate of oxidative addition.
-
Side Reactions: Several side reactions can compete with the desired cross-coupling, consuming starting materials and reducing the yield of the target product. These include protodeboronation of the boronic acid, homocoupling of the boronic acid, and hydrodehalogenation (de-bromination) of the pyrazine starting material.[1][3]
Q2: How do the amino and chloro substituents on the pyrazine ring affect the Suzuki coupling reaction?
A2: The electronic properties of the substituents have a significant impact on the reaction. The amino group is an electron-donating group, which can increase the electron density of the pyrazine ring. Conversely, the chloro group is an electron-withdrawing group. This electronic push-pull system can influence the reactivity of the C-Br bond. More importantly, the amino group's lone pair of electrons can directly interfere with the palladium catalyst through coordination, which is a common issue with nitrogen-containing heterocycles.[2]
Q3: What are the most common side reactions, and how can I minimize them?
A3: The three most common side reactions are:
-
Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid, where a proton source (like water or alcohol) replaces the boron moiety.[1] To minimize this, consider using anhydrous solvents, using a more stable boronic ester (e.g., pinacol or MIDA esters), or choosing a base that does not generate excessive water.[2]
-
Homocoupling: This reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl byproduct. It is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[1][4] Thoroughly degassing the reaction mixture and using a pre-formed Pd(0) catalyst or an efficient precatalyst system can reduce homocoupling.
-
Hydrodehalogenation (Debromination): In this side reaction, the bromine atom is replaced by a hydrogen atom. This can be influenced by the choice of base, solvent, and catalyst ligand.[3] Protecting the amino group, if feasible, can sometimes suppress this side reaction.
Q4: Which palladium catalyst and ligand system is most effective for this type of substrate?
A4: For electron-deficient, nitrogen-containing heterocycles like this compound, standard catalysts like Pd(PPh₃)₄ may not be optimal due to catalyst inhibition. More robust and effective catalyst systems often involve:
-
Bulky, Electron-Rich Phosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos are often successful.[3][5] Their steric bulk can prevent the pyrazine nitrogen from strongly coordinating to the palladium center, while their electron-rich nature promotes the oxidative addition step.[4]
-
N-Heterocyclic Carbene (NHC) Ligands: These have also been shown to be effective for challenging Suzuki couplings.
-
Pre-formed Palladium Precatalysts: Using well-defined precatalysts (e.g., XPhos Pd G2 or G3) can lead to more consistent results by ensuring efficient generation of the active Pd(0) species.
Q5: How do I select the optimal base and solvent for my reaction?
A5: The choice of base and solvent is critical and often interdependent.
-
Base: The base activates the boronic acid for transmetalation. For challenging couplings with N-heterocycles, weaker inorganic bases are often preferred to minimize side reactions. Commonly effective bases include K₃PO₄, K₂CO₃, and Cs₂CO₃.[2][6] Stronger bases like NaOH or KOH can sometimes promote debromination or other side reactions.[3]
-
Solvent: A variety of solvents can be used, and screening may be necessary. Common choices include polar aprotic solvents like 1,4-dioxane, THF, or DMF, often in combination with water to help dissolve the inorganic base.[7][8] The use of an aqueous phase can be beneficial for the transmetalation step.[7] However, for substrates prone to protodeboronation, anhydrous conditions may be required.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the Suzuki coupling of this compound.
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Catalyst Inhibition/Deactivation | 1. Switch to a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos).[3][5] 2. Use a pre-formed palladium precatalyst (e.g., XPhos Pd G2/G3) for reliable activation. 3. Increase the catalyst loading incrementally (e.g., from 2 mol% to 5 mol%). |
| Inefficient Oxidative Addition | 1. Increase the reaction temperature. Monitor for potential degradation of starting materials or product. 2. Ensure your ligand is sufficiently electron-rich to facilitate the oxidative addition of the C-Br bond.[4] |
| Poor Solubility of Reagents | 1. Screen different solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O, DMF).[7][8] 2. Increase the reaction temperature to improve solubility. |
| Inactive Catalyst | 1. Ensure the palladium source is not expired or degraded. 2. If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction to Pd(0). 3. Thoroughly degas the reaction mixture to prevent oxidation of the active Pd(0) catalyst.[1] |
Problem 2: Formation of Significant Byproducts
| Observed Byproduct | Possible Cause | Suggested Solution |
| Protodeboronation of Boronic Acid | Excess water or protic sources in the reaction mixture. | 1. Use a more stable boronic ester (pinacol or MIDA ester).[2] 2. Use anhydrous solvents and reagents. 3. Choose a base less likely to generate water (e.g., KF).[9] |
| Homocoupling of Boronic Acid | Presence of oxygen; inefficient reduction of Pd(II) precatalyst. | 1. Thoroughly degas all solvents and the reaction mixture before adding the catalyst.[1] 2. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. 3. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a highly efficient precatalyst. |
| Hydrodehalogenation (Debromination) | Inappropriate choice of base, ligand, or high reaction temperature. | 1. Switch to a milder base (e.g., K₂CO₃, Cs₂CO₃).[2] 2. Screen different ligands; some may be less prone to promoting this side reaction. 3. Lower the reaction temperature if possible. |
Data Summary of Reaction Conditions for Similar Substrates
The following table summarizes successful Suzuki coupling conditions for structurally related N-heterocyclic halides. These can serve as a starting point for the optimization of the this compound coupling.
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O | 85-95 | 70-92 | [10] |
| Halogenated Aminopyrazoles | XPhos Pd G2 | XPhos | K₂CO₃ | EtOH/H₂O | MW | up to 88 | |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | 60-85 | [6] |
| 3-Chloropyridine | P1-L5 (2.1) | - | - | THF/H₂O | 110 | 35 | [8] |
| Aryl Chlorides | Pd(OAc)₂ (0.5-1.0) | o-(di-tert-butylphosphino)biphenyl | KF or K₃PO₄ | THF or Toluene | RT | High | [5] |
Key Experimental Protocols
Below are generalized protocols that can be adapted for the Suzuki coupling of this compound. Note: These are starting points and may require optimization for your specific boronic acid.
Protocol 1: General Procedure using a Pd(0) Catalyst
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure using a Pd(II) Precatalyst with a Buchwald Ligand
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add the degassed solvent (e.g., Toluene/H₂O, 5:1 v/v) via syringe.
-
Reaction: Place the sealed vial in a preheated heating block and stir at the desired temperature (e.g., 100-110 °C) for the specified time.
-
Workup and Purification: Follow steps 6 and 7 from Protocol 1.
Visual Troubleshooting and Workflow Diagrams
Caption: A troubleshooting workflow for diagnosing and resolving low yield issues.
Caption: Logical relationships between key reaction parameters and outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Buchwald-Hartwig Amination of Pyrazines
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of pyrazine substrates. The following sections provide troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help overcome low reaction yields and other common issues.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of a chloropyrazine is giving a very low yield. What are the most common causes?
Low yields in the amination of chloropyrazines, which are often electron-deficient, can stem from several factors. Key areas to investigate include the choice of catalyst, ligand, base, and solvent, as well as the reaction temperature. The inherent reactivity of the pyrazine substrate and potential side reactions are also critical considerations. Common issues include catalyst deactivation, incomplete reaction, and degradation of starting materials or products.
Q2: Which palladium precursor is best for pyrazine amination?
While various palladium sources like Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ can be used, palladium precatalysts are often preferred for their ability to form the active catalytic species more cleanly and efficiently. For challenging substrates like heteroaryl amines, using a precatalyst can lead to more reliable and reproducible results.
Q3: What role does the ligand play in the amination of pyrazines?
The ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination. For electron-deficient substrates like pyrazines, bulky, electron-rich phosphine ligands such as XPhos, SPhos, and BrettPhos are often effective. The choice of ligand can significantly impact the reaction rate, yield, and the scope of compatible amine coupling partners.
Q4: Can the choice of base significantly impact the yield?
Absolutely. The base plays a critical role in the deprotonation of the amine to form the active nucleophile. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, for base-sensitive substrates, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary to avoid degradation, although this might require higher reaction temperatures or longer reaction times. The solubility of the base in the reaction solvent is also an important factor to consider.
Q5: What are common side reactions to look out for?
Common side reactions in Buchwald-Hartwig amination include:
-
Hydrodehalogenation: Replacement of the halide on the pyrazine ring with a hydrogen atom.
-
β-Hydride Elimination: This can occur with primary amines that have β-hydrogens, leading to the formation of an imine and the reduced arene.[1]
-
Catalyst Deactivation: The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, leading to catalyst inhibition.
-
Homocoupling: The coupling of two pyrazine molecules.
Troubleshooting Guide
This section addresses specific issues you may encounter during the Buchwald-Hartwig amination of pyrazines and provides actionable troubleshooting steps.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | • Use a palladium precatalyst for more reliable generation of the active Pd(0) species.• Ensure the palladium precursor and ligand are of high purity and stored under inert conditions.• Prepare the active catalyst in situ by pre-stirring the palladium source and ligand before adding other reagents. |
| Inappropriate Ligand | • Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos).• For challenging couplings, consider more specialized ligands like NIXANTPHOS, which has shown high activity for unactivated aryl chlorides.[2] |
| Insufficiently Strong Base or Poor Base Solubility | • Switch to a stronger base like NaOtBu or LHMDS if your substrate is stable under these conditions.• If using a solid inorganic base, ensure vigorous stirring to maximize its solubility and surface area. Grinding the base before use can be beneficial. |
| Low Reaction Temperature | • Gradually increase the reaction temperature in increments of 10-20 °C. Typical temperatures for these couplings are between 80-120 °C. |
| Incompatible Solvent | • Screen common solvents such as toluene, dioxane, and THF.• Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation. |
Problem 2: Formation of Significant Side Products (e.g., Hydrodehalogenation)
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature or Prolonged Reaction Time | • Monitor the reaction progress by TLC or GC/MS and stop the reaction once the starting material is consumed.• Try running the reaction at a lower temperature for a longer duration. |
| Presence of Water or Other Protic Impurities | • Use rigorously dried solvents and reagents.• Ensure the reaction is set up under a dry, inert atmosphere (e.g., argon or nitrogen). |
| Inappropriate Ligand-to-Palladium Ratio | • Optimize the ligand-to-palladium ratio. A 1:1 to 2:1 ratio is a good starting point. |
Problem 3: Inconsistent Results
| Potential Cause | Troubleshooting Steps |
| Atmospheric Contamination | • Employ standard Schlenk techniques or use a glovebox to exclude oxygen and moisture, as the active catalyst is sensitive to air. |
| Variable Reagent Quality | • Use fresh, high-purity reagents. The quality of the palladium source, ligand, and base can significantly affect the outcome. |
| Stirring Inefficiency | • For heterogeneous mixtures (e.g., with insoluble bases), ensure efficient stirring to maintain a uniform suspension. |
Data Presentation
The following tables summarize the effect of different reaction parameters on the yield of Buchwald-Hartwig amination of halo-N-heterocycles, providing a basis for comparison and optimization.
Table 1: Comparison of Palladium Catalysts for the Amination of 2,5-Diiodopyrazine
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | 2 | High |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | High |
Yields are reported qualitatively as "Good" or "High" based on the source literature for analogous dihaloheterocycles.
Table 2: Effect of Base on the Buchwald-Hartwig Amination of Aryl Halides
| Base | Advantages | Disadvantages |
| NaOtBu | Permits highest reaction rates and lowest catalyst loadings. | Incompatible with many electrophilic functional groups. |
| LHMDS | Allows for the use of substrates with protic functional groups; useful for low-temperature amination. | The solid base is air-sensitive and can be incompatible with some functional groups at elevated temperatures. |
| Cs₂CO₃ | Provides excellent functional group tolerance and often the highest reaction rate among weak bases. | Expensive and can be difficult to stir on a large scale. |
| K₃PO₄ / K₂CO₃ | Excellent functional group tolerance and economically attractive. | Can require higher catalyst loadings and longer reaction times. |
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of Chloropyrazine
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Chloropyrazine derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 1.2-6 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add the chloropyrazine, amine (if solid), palladium precatalyst, and base under an inert atmosphere (argon or nitrogen).
-
Add the anhydrous, degassed solvent via syringe. If the amine is a liquid, add it at this stage.
-
Seal the reaction vessel and place it in a preheated oil bath or heating block set to the desired temperature (typically 80-120 °C).
-
Stir the reaction mixture vigorously for the required time (monitor by TLC or GC/MS, typically 2-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove insoluble salts and the catalyst.
-
Wash the Celite® pad with additional solvent.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in the Buchwald-Hartwig amination of pyrazines.
Caption: A step-by-step workflow for diagnosing and resolving low yield issues.
Key Components of the Buchwald-Hartwig Catalytic Cycle
This diagram outlines the fundamental steps in the catalytic cycle.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
minimizing byproduct formation in the bromination of 2-amino-5-chloropyrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 2-amino-5-chloropyrazine to synthesize 2-amino-3-bromo-5-chloropyrazine. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the monobromination of 2-amino-5-chloropyrazine?
The expected major product is this compound. The bromination occurs via an electrophilic aromatic substitution reaction.
Q2: Why does bromination occur selectively at the C-3 position?
The regioselectivity of the bromination is directed by the activating effect of the amino group at the C-2 position. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In the case of 2-amino-5-chloropyrazine, the C-3 position is ortho to the amino group, and the C-5 position is already substituted with a chloro group. The pyrazine nitrogen atoms are deactivating, making the carbon atoms adjacent to them less susceptible to electrophilic attack. Therefore, the C-3 position is the most electronically enriched and sterically accessible site for bromination.
Q3: What are the most common byproducts in this reaction?
The most common byproduct is the dibrominated species, 2-amino-3,6-dibromo-5-chloropyrazine, formed from the subsequent bromination of the desired monobrominated product.[1] Over-bromination is a significant issue if the reaction conditions are not carefully controlled.[2] Other potential byproducts can arise from impurities in the starting material or degradation under harsh reaction conditions.
Q4: Which brominating agent is best for this reaction: N-Bromosuccinimide (NBS) or bromine (Br₂)?
N-Bromosuccinimide (NBS) is generally the preferred brominating agent for this transformation. NBS is a solid, making it easier and safer to handle than liquid bromine. It also allows for a slow and controlled release of bromine, which can help to minimize over-bromination and the formation of dibrominated byproducts.
Q5: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable mobile phase for TLC would be a mixture of ethyl acetate and hexane. By comparing the spots of the reaction mixture with the starting material and the purified product, you can determine the consumption of the starting material and the formation of the product and byproducts.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired monobrominated product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of starting material or product. | 1. Increase the reaction time and monitor by TLC/HPLC until the starting material is consumed. 2. Optimize the reaction temperature. For NBS bromination, reactions are often run at room temperature or slightly elevated temperatures. 3. Avoid excessively high temperatures or prolonged reaction times. Ensure the reaction is performed under an inert atmosphere if necessary. |
| High levels of dibrominated byproduct | 1. Excess of brominating agent. 2. Reaction temperature is too high. 3. Prolonged reaction time after consumption of starting material. | 1. Carefully control the stoichiometry of the brominating agent. Use a molar ratio of NBS to 2-amino-5-chloropyrazine of approximately 1.0-1.1:1. 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity. 3. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Presence of unreacted starting material along with byproducts | 1. Insufficient amount of brominating agent. 2. Inefficient mixing. 3. Deactivation of the brominating agent. | 1. Ensure an accurate molar ratio of the brominating agent. 2. Use a magnetic stirrer and an appropriate volume of solvent to ensure the reaction mixture is homogeneous. 3. Use freshly opened or purified NBS. Old or discolored NBS may have decomposed. |
| Difficulty in purifying the product | 1. Similar polarity of the product and byproducts. 2. Oily or impure solid product after work-up. | 1. Use column chromatography with a shallow gradient of a suitable solvent system (e.g., ethyl acetate/hexane) to separate the components. 2. Recrystallization from a suitable solvent system, such as petroleum ether/ethyl acetate, can be effective for purification.[1] |
Experimental Protocols
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This protocol is based on general procedures for the bromination of similar aminopyrazine derivatives.
Materials:
-
2-amino-5-chloropyrazine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-5-chloropyrazine (1.0 eq.) in dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Data Presentation
The following table summarizes the expected outcomes based on the stoichiometry of NBS in the bromination of 2-aminopyrazine derivatives. Precise yields for 2-amino-5-chloropyrazine may vary and should be optimized experimentally.
| Molar Ratio (NBS : Substrate) | Expected Major Product | Expected Major Byproduct | Typical Solvent |
| 1.0 - 1.1 : 1 | This compound | Unreacted starting material, minor dibrominated product | Dichloromethane, Chloroform, Acetonitrile |
| > 1.5 : 1 | 2-amino-3,6-dibromo-5-chloropyrazine | Monobrominated product | Dichloromethane, Chloroform, Acetonitrile |
Visualizations
Experimental Workflow
Caption: Workflow for the bromination of 2-amino-5-chloropyrazine using NBS.
Logical Relationship: Controlling Byproduct Formation
Caption: Key factors influencing the formation of the desired product versus byproduct.
References
Technical Support Center: Selective Bromination of 2-Aminopyrazine Derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the bromination of 2-aminopyrazine derivatives, specifically focusing on avoiding the common issue of dibromination.
Troubleshooting Guide: Avoiding Dibromination
Uncontrolled bromination of 2-aminopyrazine can lead to the formation of undesired 3,5-dibromo-2-aminopyrazine. This guide provides solutions to common problems encountered during the synthesis of monobrominated 2-aminopyrazine derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant formation of dibrominated product | Excess brominating agent: Using a high molar equivalent of the brominating agent (e.g., NBS) is a primary cause of over-bromination.[1][2] | Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the brominating agent for selective monobromination.[1] |
| High reaction temperature: Elevated temperatures can increase the rate of the second bromination. | Conduct the reaction at room temperature or below. For instance, using NBS in acetonitrile at room temperature has been shown to favor monobromination.[1] | |
| Highly activating substrate: The inherent reactivity of the 2-aminopyrazine ring, activated by the amino group, makes it susceptible to multiple substitutions. | Moderate the reactivity by choosing appropriate reaction conditions (see other solutions). In some cases, protecting the amino group might be considered, although this adds extra steps to the synthesis. | |
| Choice of solvent: The solvent can influence the reactivity of the brominating agent and the substrate. | Acetonitrile has been reported as an ideal solvent for selective monobromination of 2-aminopyrazine using NBS.[1][2][3] | |
| Low yield of monobrominated product | Incomplete reaction: Reaction time may be insufficient for full conversion of the starting material. | Monitor the reaction progress using techniques like TLC or LC-MS. If the starting material is still present after a reasonable time, a slight increase in temperature or reaction time might be necessary, but proceed with caution to avoid dibromination. |
| Suboptimal brominating agent: The choice of brominating agent and its reactivity can significantly impact the yield. | N-Bromosuccinimide (NBS) is a commonly used and effective reagent for the monobromination of 2-aminopyrazine.[1][4] | |
| Side reactions: The amino group can be susceptible to oxidation or other side reactions depending on the conditions. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if oxidative side products are observed. | |
| Formation of inseparable mixture of regioisomers | Substituents on the pyrazine ring: Existing substituents on the 2-aminopyrazine ring can direct bromination to different positions, potentially leading to a mixture of isomers. | Carefully analyze the directing effects of the substituents on your specific derivative. Purification techniques such as column chromatography or recrystallization may be necessary to separate the desired isomer. |
| Reaction conditions promoting isomerization: In some cases, harsh reaction conditions could potentially lead to isomer formation. | Stick to milder reaction conditions (lower temperature, controlled addition of reagents) to enhance regioselectivity. |
Frequently Asked Questions (FAQs)
Q1: Why is dibromination a common problem when brominating 2-aminopyrazine?
A1: The amino group (-NH2) on the 2-aminopyrazine ring is a strong activating group, which makes the aromatic ring highly electron-rich and thus very susceptible to electrophilic aromatic substitution. This high reactivity often leads to multiple substitutions, resulting in the formation of the dibrominated product (3,5-dibromo-2-aminopyrazine) alongside the desired monobrominated product.[1]
Q2: What are the key reaction parameters to control for selective monobromination?
A2: The most critical parameters to control are:
-
Stoichiometry of the brominating agent: Use a slight excess (1.0-1.1 equivalents) of the brominating agent (e.g., NBS).[1]
-
Temperature: Maintain the reaction at room temperature or lower.[1]
-
Solvent: Acetonitrile is a highly effective solvent for this transformation.[1][2]
-
Reaction Time: Monitor the reaction to ensure completion without prolonged reaction times that could favor a second bromination.
Q3: Is N-Bromosuccinimide (NBS) the best reagent for this reaction?
A3: NBS is a widely used and effective reagent for the selective monobromination of 2-aminopyrazine, offering good yields under optimized conditions.[1][4] It is generally preferred over elemental bromine (Br2) which can be less selective and lead to more side products.
Q4: Can microwave irradiation be used to improve the reaction?
A4: Yes, microwave assistance has been reported to be essential for obtaining both mono- and dihalogenated 2-aminopyrazines in excellent yields and for short periods.[1][2][3] This technique can significantly reduce reaction times and improve efficiency.
Q5: I am working with a derivative of 2-aminopyrazine. Will the same conditions apply?
A5: While the general principles remain the same, the electronic and steric effects of the substituents on your derivative can influence the reactivity and regioselectivity of the bromination. It is advisable to start with the optimized conditions for 2-aminopyrazine and then fine-tune them for your specific substrate. A small-scale trial is always recommended.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the bromination of 2-aminopyrazine.
| Entry | Brominating Agent (Equivalents) | Solvent | Temperature | Time | Yield of 2-amino-5-bromopyrazine (%) | Yield of 2-amino-3,5-dibromopyrazine (%) | Reference |
| 1 | NBS (3.3) | MeCN | - | - | - | 38 | [1] |
| 2 | NBS (1.1) | MeCN | 100 °C | - | Mixture of mono- and di-halogenated products (poor yield) | [1] | |
| 3 | NBS (1.1) | MeCN | Room Temp | - | High performance | - | [1] |
Experimental Protocols
Protocol 1: Selective Monobromination of 2-Aminopyrazine
This protocol is based on literature reports for achieving high selectivity for the monobrominated product.[1]
Materials:
-
2-Aminopyrazine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a solution of 2-aminopyrazine (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add N-Bromosuccinimide (1.1 mmol, 1.1 equivalents) in one portion at room temperature.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-amino-5-bromopyrazine.
Visualizations
Logical Workflow for Avoiding Dibromination
Caption: Troubleshooting workflow for minimizing dibromination.
Signaling Pathway Analogy: Reaction Control
Caption: Key parameters influencing bromination selectivity.
References
Technical Support Center: Purification of 2-Amino-3-bromo-5-chloropyrazine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-Amino-3-bromo-5-chloropyrazine derivatives from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?
A1: Common impurities can originate from starting materials, side-reactions, or incomplete reactions. Key impurities to consider are:
-
Isomeric Byproducts: Depending on the synthetic route, isomers such as 2-amino-5-bromo-3-chloropyrazine or regioisomers formed from incomplete regioselectivity can be present.
-
Di-halogenated Species: Over-bromination can lead to the formation of di-bromo pyrazine derivatives.[1]
-
Unreacted Starting Materials: Incomplete conversion of the starting pyrazine derivative.
-
Reagent-derived Impurities: Residual brominating agents (e.g., N-bromosuccinimide) and their byproducts.
-
Imidazole Derivatives: In certain synthetic pathways, the formation of imidazole derivatives can be a competing reaction.[2]
Q2: My purified this compound derivative shows a persistent yellow color. Is this indicative of an impurity?
A2: While the pure compound is often a yellow solid, a persistent, intense yellow or brownish color after initial purification may indicate the presence of residual impurities. These could be colored byproducts from the reaction or degradation products. Further purification by recrystallization or column chromatography is recommended to obtain a product with a consistent, pale yellow appearance.
Q3: The proton signals in the ¹H NMR spectrum of my purified pyrazine derivative are broad. What is the likely cause?
A3: Broad signals in the ¹H NMR spectrum of pyrazine derivatives are a common observation. This is often due to quadrupolar broadening caused by the nitrogen atoms (¹⁴N) in the pyrazine ring. This effect can sometimes be mitigated by acquiring the spectrum at a higher temperature. If the broadening is severe and accompanied by other unexpected signals, it could also indicate the presence of paramagnetic impurities or chemical exchange phenomena.[3]
Q4: How can I effectively monitor the progress of the purification process?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification. It allows for the rapid assessment of the separation of the desired product from impurities. It is crucial to develop a TLC solvent system that provides good separation (Rf value of the product ideally between 0.2-0.4) before attempting large-scale purification like column chromatography.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of the desired product after purification. | The product may be partially soluble in the recrystallization solvent, even at low temperatures.The chosen chromatography eluent may be too polar, causing premature elution with impurities.The product may be degrading on the silica gel column. | Test a range of recrystallization solvents to find one with a steep solubility curve (high solubility at high temperature, low at room temperature).Optimize the column chromatography eluent system using TLC. Start with a less polar eluent and gradually increase polarity.If degradation on silica is suspected, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent. |
| The product co-elutes with an impurity during column chromatography. | The polarity of the product and the impurity are very similar.The column is overloaded with the crude mixture. | Use a shallower solvent gradient during elution to improve separation.[3]Consider using a higher-performance stationary phase with a larger surface area for better resolution.[4]Reduce the amount of crude material loaded onto the column. |
| The product crystallizes out on the chromatography column. | The chosen eluent system has low solubility for the product. | Switch to a more polar eluent system that can better solubilize the product.Ensure the crude material is fully dissolved before loading it onto the column. |
| Streaking or tailing of the compound spot on the TLC plate and poor separation on the column. | The amino group of the pyrazine derivative may be interacting strongly with the acidic silanol groups on the silica gel. | Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to improve the peak shape and reduce tailing.[5] |
| The purified product still contains isomeric impurities. | The chosen purification method (e.g., single recrystallization) is insufficient to separate isomers with very similar physical properties. | Multiple recrystallizations may be necessary. For challenging separations, column chromatography is generally more effective than recrystallization for separating isomers. |
Data Presentation
Table 1: Comparison of Purification Techniques for this compound Derivatives
| Purification Method | Typical Solvent/Eluent System | Typical Yield (%) | Achievable Purity (%) | Advantages | Disadvantages |
| Recrystallization | Petroleum Ether / Ethyl Acetate[1] | 60-85 | >98 | Simple, cost-effective for large quantities. | Less effective for separating impurities with similar solubility; potential for product loss in the mother liquor. |
| Column Chromatography | Hexane / Ethyl Acetate gradient (e.g., 9:1 to 7:3) | 50-80 | >99 | High resolution, effective for separating closely related impurities and isomers.[6] | More time-consuming and requires larger volumes of solvent; potential for product degradation on the stationary phase. |
| Preparative TLC | Dichloromethane / Methanol (e.g., 98:2) | 30-60 | >99 | Good for small-scale purification and for isolating minor components. | Not suitable for large quantities of material; can be tedious. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, petroleum ether, and mixtures thereof) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature. A mixture of petroleum ether and ethyl acetate is often effective.[1]
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The purified product should crystallize out. The cooling process can be further aided by placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Develop a TLC solvent system that gives a good separation of the target compound from impurities, with an Rf value for the product of approximately 0.2-0.4. A common eluent is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the least polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.
Mandatory Visualization
Caption: General workflow for the purification of this compound derivatives.
Caption: Decision tree for troubleshooting common purification issues.
References
Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions of Nitrogen-Containing Heterocycles
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to catalyst poisoning in cross-coupling reactions involving nitrogen-containing heterocycles.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with nitrogen-containing heterocycles, particularly pyridine substrates, so challenging?
A1: The primary difficulty arises from the Lewis basic nitrogen atom within the heterocyclic ring. This nitrogen can coordinate strongly to the transition metal center (commonly palladium) of the catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[1] This phenomenon is often more pronounced with 2-halopyridines due to the proximity of the nitrogen atom to the reaction center, which enhances catalyst poisoning.[1]
Q2: What are the main mechanisms of catalyst deactivation in these reactions?
A2: The primary deactivation pathways include:
-
Catalyst Poisoning: The nitrogen atom of the heterocycle acts as a ligand, binding to the metal center and preventing the coordination of reactants or inhibiting key steps in the catalytic cycle, such as oxidative addition or reductive elimination.[1]
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, particularly at high concentrations or elevated temperatures.[1]
-
Catalyst Decomposition: The active catalyst (e.g., Pd(0)) can decompose, for instance, by forming palladium black, which is a sign of a failed reaction.[2] Oxygen can also oxidize the active Pd(0) catalyst, leading to deactivation.[2]
Q3: How does the position of the leaving group on a pyridine ring affect the reaction?
A3: The position of the leaving group (e.g., halide) on the pyridine ring significantly influences the reaction's success. 2-Halopyridines are notoriously difficult substrates because the nitrogen atom is close to the reaction site, which enhances its ability to poison the catalyst.[1]
Q4: Besides the nitrogen heterocycle itself, what are other common sources of catalyst poisoning?
A4: Various impurities in reagents or solvents can diminish catalyst activity. Common catalyst poisons include sulfur compounds, halides, and cyanides.[3][4] It is crucial to use high-purity reagents and properly degassed solvents to avoid introducing these contaminants.[3][4]
Q5: How can I minimize catalyst poisoning when working with basic nitrogen heterocycles?
A5: Several strategies can be employed to mitigate catalyst poisoning:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to shield the palladium center and prevent strong coordination with the nitrogen heterocycle.[1][5]
-
Use of Precatalysts: Employing well-defined palladium precatalysts can ensure the efficient generation of the active catalytic species in the presence of the substrate, minimizing opportunities for deactivation.[1][5]
-
Slow Addition: Slowly adding the nitrogen-containing coupling partner can help maintain a low concentration in the reaction mixture, reducing its inhibitory effect on the catalyst.[5]
-
Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can reduce catalyst deactivation pathways.[5]
Troubleshooting Guides
Issue 1: Low or No Conversion
| Potential Cause | Suggested Solution |
| Catalyst Poisoning by Nitrogen Heterocycle | The nitrogen of the heterocycle is coordinating to the palladium center and inhibiting the catalytic cycle.[1][2] 1. Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos).[1][5] 2. Use a pre-formed palladium precatalyst. [1][5] 3. Try adding the nitrogen-containing heterocycle slowly to the reaction mixture.[5] |
| Inactive Catalyst | 1. Ensure the palladium source is active. If using a Pd(II) source, it needs to be reduced in situ to Pd(0).[5] 2. Thoroughly degas the reaction mixture to prevent catalyst oxidation.[5] |
| Inefficient Oxidative Addition | The C-X bond of the heteroaryl halide is not being effectively activated.[1] 1. If possible, switch from a chloride to a bromide or iodide , as C-I and C-Br bonds are generally more reactive.[1] 2. Carefully increase the reaction temperature in 10-20 °C increments, monitoring for decomposition.[1] |
| Poor Reagent Quality | Impurities in substrates or degradation of reagents like boronic acids can inhibit the catalyst.[2] - Use high-purity reagents and solvents.[4] |
Issue 2: Formation of Byproducts
| Potential Cause | Suggested Solution |
| Homocoupling | This side reaction leads to the formation of a symmetrical biaryl product.[5] 1. Thoroughly degas the reaction mixture to remove dissolved oxygen, which promotes the homocoupling of boronic acids.[5] 2. Maintain a positive pressure of inert gas (Ar or N₂) throughout the reaction.[5] 3. In Sonogashira reactions, consider a copper-free protocol to eliminate Glaser coupling.[4] |
| Protodeboronation | The C-B bond in the boronic acid or ester is cleaved and replaced by a hydrogen atom. This is common with electron-deficient heteroaryl boronic acids.[5] 1. Use anhydrous conditions where possible. 2. Run the reaction at the lowest effective temperature and for the shortest possible time.[5] |
| Dehalogenation | The halide on the heteroaromatic ring is replaced by a hydrogen atom. - This can be promoted by certain bases or impurities. Consider using a milder base and ensure high-purity reagents.[4] |
Quantitative Data
Table 1: Effect of Ligand on Suzuki-Miyaura Coupling of 3-Chloropyridine with Phenylboronic Acid
| Catalyst/Ligand | Solvent | Base | Temp (°C) | Yield (%) |
| Pd₂(dba)₃ / XPhos | Dioxane | K₃PO₄ | 100 | 95 |
| Pd₂(dba)₃ / SPhos | Toluene | K₃PO₄ | 110 | 92 |
| Pd(OAc)₂ / P(t-Bu)₃ | Dioxane | K₂CO₃ | 100 | 85 |
| Pd(PPh₃)₄ | THF/H₂O | Na₂CO₃ | 80 | 45 |
Note: This table is a representative example compiled from typical outcomes described in the literature. Actual yields may vary based on specific reaction conditions and substrate purity.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Nitrogen-Containing Heterocycle
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the heteroaryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or THF).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalyst poisoning by a nitrogen-containing heterocycle.
Caption: Troubleshooting workflow for low conversion.
References
Technical Support Center: Optimizing Sonogashira Coupling of 2-Amino-3-bromo-5-chloropyrazine
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the Sonogashira coupling of 2-Amino-3-bromo-5-chloropyrazine. The following sections offer detailed experimental protocols, quantitative data for reaction optimization, and solutions to common issues encountered during this specific cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the Sonogashira coupling of this compound?
A1: Based on studies of structurally similar aminohalopyridines, the optimal reaction temperature for the Sonogashira coupling of this compound is typically around 100 °C.[1][2][3][4] Lower temperatures may lead to incomplete conversion, while significantly higher temperatures could result in catalyst decomposition and the formation of byproducts.
Q2: My reaction is not proceeding to completion, and I'm observing low yields. What are the likely causes?
A2: Low reactivity in the Sonogashira coupling of this substrate can stem from several factors. Chloropyrazines are generally less reactive than their bromo or iodo counterparts.[5] Additionally, the nitrogen atoms in the pyrazine ring can coordinate with the palladium catalyst, leading to inhibition.[5] Ensure your catalyst system is appropriate for electron-deficient heterocycles and that the reaction conditions, particularly temperature, are optimized.
Q3: I am observing the formation of a black precipitate in my reaction mixture. What does this indicate?
A3: The formation of a black precipitate, commonly known as "palladium black," signifies the decomposition of the palladium catalyst. This can be triggered by impurities in the reagents or solvent, or an inappropriate reaction temperature. Using fresh, high-purity materials and maintaining a consistent, optimized temperature can help prevent catalyst decomposition.
Q4: How can I minimize the formation of alkyne homocoupling (Glaser coupling) byproducts?
A4: Glaser coupling is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used in the presence of oxygen. To minimize this, it is crucial to perform the reaction under strictly anaerobic conditions. This involves thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the experiment. Copper-free Sonogashira protocols can also be considered to eliminate this side reaction.
Q5: Which palladium catalyst and ligand combination is recommended for this type of substrate?
A5: For electron-deficient heterocycles like this compound, standard palladium catalysts may not be sufficient. More active catalyst systems, such as those employing sterically hindered and electron-rich phosphine ligands (e.g., Buchwald ligands), are often more effective.[5] A combination of a palladium source like Pd(CF₃COO)₂ with a phosphine ligand such as PPh₃ has been shown to be effective for similar substrates.[1][2][3][4]
Troubleshooting Guide
Problem 1: Low to No Product Yield
This is a common issue that can be addressed by systematically evaluating the reaction components and conditions.
-
Possible Cause 1: Inactive Catalyst System: The palladium catalyst or copper(I) co-catalyst may be degraded.
-
Solution: Use fresh, high-purity palladium catalyst and copper(I) iodide. Ensure proper storage of catalysts to prevent deactivation.
-
-
Possible Cause 2: Inappropriate Reaction Temperature: The temperature may be too low for the activation of the aryl bromide.
-
Possible Cause 3: Catalyst Inhibition: The nitrogen atoms of the pyrazine ring can inhibit the palladium catalyst.
-
Solution: Employing sterically hindered ligands can mitigate catalyst inhibition.[5]
-
-
Possible Cause 4: Impure Reagents or Solvents: Impurities can poison the catalyst.
-
Solution: Use anhydrous and degassed solvents. Purify the this compound and the terminal alkyne if necessary.
-
Problem 2: Significant Alkyne Homocoupling (Glaser Coupling)
The presence of a significant amount of a byproduct derived from the dimerization of the terminal alkyne is a clear indication of Glaser coupling.
-
Possible Cause 1: Presence of Oxygen: The copper-catalyzed homocoupling is highly sensitive to oxygen.
-
Solution: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen). Thoroughly degas the solvent and all liquid reagents prior to use.
-
-
Possible Cause 2: Inherent Reactivity: Some terminal alkynes are more prone to homocoupling.
-
Solution: Consider a copper-free Sonogashira protocol. These methods may require different ligands or reaction conditions to proceed efficiently.
-
Data Presentation
The following tables summarize the effect of key reaction parameters on the yield of the Sonogashira coupling, based on data from the closely related substrate, 2-amino-3-bromopyridines.[1][2][3] This data provides a strong starting point for the optimization of the reaction with this compound.
Table 1: Effect of Temperature on Reaction Yield
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 60 | 3 | Low |
| 2 | 80 | 3 | Moderate |
| 3 | 100 | 3 | High (96) |
| 4 | 120 | 3 | Decreased |
Reaction Conditions: 2-amino-3-bromopyridine (0.5 mmol), phenylacetylene (0.6 mmol), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%), Et₃N (1 mL), DMF (2 mL).
Table 2: Effect of Palladium Catalyst on Reaction Yield
| Entry | Palladium Catalyst (2.5 mol%) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | 3 | 85 |
| 2 | PdCl₂(PPh₃)₂ | 3 | 92 |
| 3 | Pd(PPh₃)₄ | 3 | 88 |
| 4 | Pd(CF₃COO)₂ | 3 | 96 |
Reaction Conditions: 2-amino-3-bromopyridine (0.5 mmol), phenylacetylene (0.6 mmol), PPh₃ (5 mol%), CuI (5 mol%), Et₃N (1 mL), DMF (2 mL), 100 °C.
Table 3: Effect of Base on Reaction Yield
| Entry | Base | Time (h) | Yield (%) |
| 1 | Et₃N | 3 | 96 |
| 2 | K₂CO₃ | 3 | 75 |
| 3 | Cs₂CO₃ | 3 | 82 |
| 4 | DBU | 3 | 68 |
Reaction Conditions: 2-amino-3-bromopyridine (0.5 mmol), phenylacetylene (0.6 mmol), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%), DMF (2 mL), 100 °C.
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound
This protocol is adapted from a procedure for the Sonogashira coupling of 2-amino-3-bromopyridines.[1][2]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(CF₃COO)₂ (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(CF₃COO)₂, PPh₃, and CuI.
-
Solvent and Reagent Addition: Add anhydrous, degassed DMF and Et₃N to the flask. Stir the mixture for 30 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the Sonogashira coupling.
Caption: Troubleshooting workflow for low reaction yields.
References
- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 2. scirp.org [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
effect of solvent on the outcome of 2-Amino-3-bromo-5-chloropyrazine reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) for reactions involving 2-Amino-3-bromo-5-chloropyrazine, with a specific focus on the critical role of the solvent in determining reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound failing or giving a very low yield?
A1: Low yields can stem from several factors, with suboptimal reaction conditions being a primary cause. The choice of solvent, base, and catalyst system is crucial.[1] For this substrate, which has multiple coordination sites (amino group, ring nitrogens), catalyst deactivation is a common issue. The electron-donating amino group and the pyridine-like nitrogen atoms can coordinate with the palladium catalyst, forming inactive species.[2] Additionally, ensure your reagents and solvents are anhydrous and properly degassed, as oxygen and water can deactivate the catalyst and lead to side reactions like protodebromination.[3]
Q2: I am observing significant debromination (loss of bromine) of my starting material. How can this be minimized?
A2: Protodebromination is a frequent side reaction with electron-rich heterocyclic halides. To mitigate this, consider the following:
-
Use Milder Bases: Strong bases can promote this side reaction. Switching to milder bases like K₂CO₃ or K₃PO₄ can be effective.[3]
-
Lower Reaction Temperature: High temperatures can accelerate debromination. Reducing the temperature may slow the desired reaction but can significantly decrease the side reaction.[3]
-
Ensure Anhydrous Conditions: Traces of water can act as a proton source. Use freshly dried, anhydrous solvents and reagents.[3]
-
Optimize Ligand Choice: Certain phosphine ligands can favor reductive elimination pathways that lead to debromination. Screening different ligands is recommended.[3]
Q3: How does solvent polarity affect the regioselectivity of reactions on a dihalogenated pyrazine?
A3: Solvent polarity can significantly influence which halogen (bromo or chloro) reacts preferentially. While the C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, this can be modulated. In some systems, polar aprotic solvents like DMF or MeCN can alter the active catalytic species, leading to a switch in selectivity.[4] For instance, in Stille couplings of similar dihalo-heterocycles, polar aprotic solvents have been shown to reverse the expected regioselectivity by favoring the formation of a more reactive pallado-intermediate at the sterically less hindered or electronically different position.[5][6] It is crucial to perform a solvent screen to determine the optimal conditions for the desired regiochemical outcome.
Q4: My reaction mixture is turning dark brown or black. What is the likely cause?
A4: A dark coloration often indicates catalyst decomposition (formation of palladium black) or degradation of the starting material or product.[7] This can be caused by:
-
Excessive Heat: Overheating can lead to the breakdown of sensitive pyrazine derivatives.[7]
-
Oxygen Contamination: Failure to maintain an inert atmosphere can cause oxidation of the Pd(0) catalyst.[2]
-
Inappropriate Solvent Choice: Some solvents, like chloroform or pyridine, can inhibit the reaction by binding to the palladium catalyst.[8]
Troubleshooting Guide: Solvent Effects in Cross-Coupling Reactions
This guide addresses common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig reactions, with a focus on solvent-related solutions.
| Problem | Potential Cause | Troubleshooting Solution & Rationale |
| Low or No Conversion | Suboptimal Solvent Choice: The solubility of reagents, stability of the catalyst, and the reaction mechanism are highly solvent-dependent. | Screen a range of solvents with varying polarities. Common choices include ethereal solvents (Dioxane, THF), aromatic solvents (Toluene), and polar aprotic solvents (DMF).[8] For Suzuki reactions, aqueous mixtures (e.g., Toluene/H₂O, DMF/H₂O) are often effective.[3][9] |
| Poor Reagent Solubility: The substrate, coupling partner, or base may not be fully dissolved, hindering the reaction. | Select a solvent in which all components are soluble at the reaction temperature. Gentle heating can aid dissolution.[3] For Buchwald-Hartwig aminations, toluene and dioxane are common starting points.[8][10] | |
| Formation of Side Products (e.g., Homocoupling) | Presence of Oxygen: Oxygen can lead to oxidative side reactions, including the homocoupling of boronic acids in Suzuki reactions. | Ensure solvents are thoroughly degassed. Use methods like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes.[3] |
| Inconsistent Results | Variable Solvent Quality: Trace impurities (water, peroxides in ethers) can drastically affect reaction outcomes. | Use high-purity, anhydrous solvents. Freshly distilled or commercially available anhydrous solvents are recommended.[2] Avoid using chlorinated solvents which can interfere with the catalyst.[8] |
| Difficulty in Product Purification | High-Boiling Point Solvent: Solvents like DMF or DMSO can be difficult to remove during workup. | If possible, choose a lower-boiling point solvent like THF, Dioxane, or Toluene. If a high-boiling solvent is necessary, consider alternative purification methods like recrystallization or trituration before chromatography. |
Data on Solvent Effects in Cross-Coupling
The following table summarizes representative data from literature on similar substrates, illustrating the impact of solvent and base selection on reaction yield in palladium-catalyzed cross-coupling reactions.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridine Analogues [10]
| Amine Partner | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield |
| 3,5-Dimethylaniline | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (2.0) | Dioxane | 100 | High |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.4) | Toluene | 100 | Moderate |
| n-Hexylamine | Pd₂(dba)₃ (1.5) | Xantphos (3.0) | NaOtBu (1.4) | Toluene | 110 | High |
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles [3][9]
| Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | DMF/H₂O (1:1) | 90 | High |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | High |
| Thiophene-2-boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | Dioxane | 80 | Moderate |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To a dry Schlenk tube or reaction vial, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Inerting: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, 0.1 M concentration) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Setup: To a dry Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos or XPhos, 2-5 mol%), and the base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.0 equiv.).
-
Inerting: Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.3 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, 0.1-0.2 M) via syringe.[10]
-
Reaction: Heat the reaction mixture to the specified temperature (e.g., 100-110 °C) with vigorous stirring. Monitor the reaction progress.
-
Workup: After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography.[10]
Visualizations
Caption: A decision-tree for troubleshooting common cross-coupling issues.
Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
Caption: Impact of solvent class on reaction parameters and outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 6. Regioselectivity in the Stille coupling reactions of 3,5-dibromo-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
column chromatography versus recrystallization for purifying pyrazine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of pyrazine derivatives, a critical step for researchers, scientists, and drug development professionals. We will explore two primary purification techniques: column chromatography and recrystallization, offering detailed protocols and data to guide your experimental work.
Frequently Asked Questions (FAQs)
Q1: My pyrazine derivative appears as a dark, oily residue after synthesis. How should I approach its purification?
A dark, oily appearance often suggests the presence of polymeric impurities or colored byproducts. A preliminary liquid-liquid extraction (LLE) is highly recommended before proceeding with either column chromatography or recrystallization. Dissolve the crude residue in a solvent like dichloromethane (DCM) or ethyl acetate, wash with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash to remove excess water. After drying and concentrating the organic layer, you can proceed with a more rigorous purification method.[1]
Q2: When should I choose column chromatography over recrystallization, and vice versa?
The choice between these two methods depends on several factors, including the physical state of your compound, the nature of the impurities, and the desired scale of purification. Recrystallization is ideal for solid compounds and can yield very high purity, especially if the impurities have different solubility profiles.[1] Column chromatography is more versatile and can be used for both solid and oily compounds, and it is particularly effective for separating compounds with different polarities.[1] However, it can be more time-consuming and require larger volumes of solvent.
Q3: I'm having trouble with low recovery of my pyrazine derivative during purification. What are the common causes?
Low recovery can occur in both methods. In recrystallization, using too much solvent will leave a significant amount of your product in the mother liquor.[1] Ensure you use the minimum amount of hot solvent required for dissolution. In column chromatography, your compound may be irreversibly adsorbed onto the stationary phase, especially if you are using silica gel with a basic compound like a pyrazine.[2] Modifying the eluent with a small amount of a base like triethylamine or using a different stationary phase such as alumina can help mitigate this.[2]
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Compound is stuck at the baseline or streaking badly on a silica gel column. | Strong interaction between the basic nitrogen atoms of the pyrazine ring and the acidic silica surface.[1] | - Increase the polarity of the eluent.- Add a small amount of a base (e.g., triethylamine) to the eluent to reduce the acidity of the silica gel.- Use a less acidic stationary phase like neutral or basic alumina.[2] |
| Poor separation of closely related pyrazine isomers. | Similar polarities of the isomers leading to co-elution. | - Use a stationary phase with a higher surface area for better resolution.- Employ a shallow gradient elution, starting with a low polarity eluent and gradually increasing the polarity.- Ensure the column is not overloaded with the sample. |
| Low recovery of the purified pyrazine derivative. | Irreversible adsorption of the compound onto the stationary phase.[2] | - Deactivate the silica gel with a small amount of triethylamine in the eluent.[2]- Switch to a different stationary phase, such as alumina.[2] |
Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| Difficulty in finding a suitable recrystallization solvent. | The pyrazine derivative has either very high or very low solubility in common solvents. | - Experiment with a variety of solvents with different polarities.- Use a two-solvent system. Dissolve the compound in a "good" solvent where it is highly soluble, and then add a "poor" solvent where it is insoluble until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[1] |
| The compound "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | - Use a lower boiling point solvent.- Ensure the solution is not cooled too rapidly.- Add a seed crystal to induce crystallization.[2] |
| Low yield of recovered crystals. | - Using too much solvent for dissolution.- Premature crystallization during hot filtration.- Incomplete crystallization upon cooling.[1] | - Use the minimum amount of hot solvent necessary.[1]- Preheat the filtration apparatus to prevent cooling.[1]- Allow sufficient time for cooling, including the use of an ice bath, to maximize crystal formation.[1] |
Data Presentation: Comparison of Purification Methods
The following table summarizes typical quantitative data for the purification of pyrazine derivatives using different methods.
| Method | Typical Purity Achieved | Representative Yield | Key Advantages | Key Disadvantages |
| Recrystallization | >99%[1] | 70-90%[1] | Can yield very high purity; effective for removing insoluble and some soluble impurities. | Yield can be compromised by solubility in the mother liquor; finding a suitable solvent can be time-consuming.[1] |
| Silica Gel Chromatography | 95-99%[1] | 50-80%[1] | Good for separating compounds with different polarities. | Strong interactions with basic compounds like pyrazines can lead to tailing and lower yields; requires significant solvent volumes.[1] |
| Preparative HPLC (C18) | >99.5%[1] | 40-75%[1] | Excellent separation power, even for closely related isomers. | Lower capacity, more expensive, and requires more specialized equipment; generates significant solvent waste.[1] |
| Fractional Distillation | >98%[1] | 60-85%[1] | Effective for removing non-volatile impurities and some isomers; scalable. | Requires a significant difference in boiling points for high efficiency; potential for thermal degradation.[1] |
Experimental Protocols
Protocol 1: Column Chromatography of a Crude Pyrazine Derivative
This protocol provides a general procedure for the purification of a pyrazine derivative using silica gel column chromatography.
Materials:
-
Crude pyrazine derivative
-
Silica gel (for flash chromatography)
-
Solvent system (e.g., hexane/ethyl acetate mixture)
-
Glass column with stopcock
-
Sand
-
Glass wool
-
Collection tubes
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Column Packing:
-
Insert a small plug of glass wool into the bottom of the column.
-
Add a layer of sand on top of the glass wool.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Drain the solvent until the level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude pyrazine derivative in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
Drain the solvent until the sample has entered the silica gel.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If using a gradient elution, gradually increase the polarity of the eluent.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify the fractions containing the purified pyrazine derivative.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Recrystallization of 2,5-Dimethylpyrazine (Two-Solvent Method)
This protocol describes the purification of 2,5-dimethylpyrazine using a two-solvent recrystallization method.
Materials:
-
Crude 2,5-dimethylpyrazine
-
"Good" solvent (e.g., ethanol)
-
"Poor" solvent (e.g., water)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude 2,5-dimethylpyrazine in an Erlenmeyer flask.
-
Add the minimum amount of the hot "good" solvent (ethanol) to dissolve the solid completely.[1]
-
-
Induce Cloudiness:
-
While the solution is hot, add the "poor" solvent (water) dropwise until the solution becomes faintly cloudy.[1]
-
-
Clarification:
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.[1]
-
-
Cooling:
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
-
Washing:
-
Wash the crystals with a small amount of a cold mixture of the two solvents.[1]
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator.[1]
-
Mandatory Visualization
Caption: Experimental workflow for column chromatography purification.
Caption: Experimental workflow for recrystallization purification.
Caption: Decision tree for choosing a purification method.
References
identifying side products in 2-Amino-3-bromo-5-chloropyrazine reactions by mass spec
This guide provides troubleshooting assistance and frequently asked questions for researchers working with 2-Amino-3-bromo-5-chloropyrazine, focusing on the identification of potential side products and impurities by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the common types of side products expected in reactions with this compound?
In addition to your target product, several side reactions can occur depending on the specific reagents and conditions used. Potential byproducts to monitor include:
-
Hydrolysis Products: Substitution of the bromine or chlorine atoms with a hydroxyl group if water is present in the reaction mixture.
-
Debromination/Dechlorination: Loss of a halogen atom, leading to the formation of 2-Amino-5-chloropyrazine or 2-Amino-3-bromopyrazine.
-
Dimerization: Reaction of two molecules of the starting material or intermediates to form bi-pyrazine compounds.
-
Solvent Adducts: Reaction with solvent molecules, especially with nucleophilic solvents under certain conditions.
-
Over-reaction Products: If your reaction involves substitution of the amino group, multiple substitutions or ring modifications can occur.
Q2: I have an unexpected peak in my mass spectrum. How can I begin to identify it?
Identifying unknown peaks requires a systematic approach.[1]
-
Analyze the Isotopic Pattern: this compound contains both bromine and chlorine, which have distinct isotopic signatures (Br: ~1:1 ratio for 79Br/81Br; Cl: ~3:1 ratio for 35Cl/37Cl). Check if your unknown peak exhibits a pattern consistent with the loss or retention of these halogens.
-
Determine Molecular Formula: Use high-resolution mass spectrometry (HRAM MS) to obtain an accurate mass measurement.[1][2] This allows you to predict possible elemental compositions.
-
Study Fragmentation Patterns: Perform tandem mass spectrometry (MS/MS) to fragment the unknown ion.[1] The resulting fragment ions can provide structural clues. Pyrazine rings are relatively stable, but you may observe losses of halogens, the amino group, or ring cleavage.[3]
-
Compare to Knowns: Compare the molecular weight and fragmentation pattern to the expected product, starting material, and the potential side products listed in the table below.[1]
-
Analyze Blanks: Inject a solvent blank to ensure the peak is not a contaminant from the solvent or LC-MS system.[4]
Q3: I am not seeing any peaks in my mass spectrum, or the signal is very weak. What should I do?
This is a common issue that can stem from multiple sources.[5][6]
-
Check the Instrument: Ensure the mass spectrometer is properly tuned and calibrated.[6] Verify that gases are flowing correctly and check for any system leaks.[5]
-
Sample Preparation: Confirm your sample is properly prepared and at an appropriate concentration. Samples that are too dilute may not produce a strong signal, while overly concentrated samples can cause ion suppression.[6]
-
LC Method: For LC-MS, check your chromatography. Poor peak shape, such as broadening or splitting, can diminish signal intensity.[7] Ensure the mobile phase is compatible with your ionization method.[8]
-
Ionization: Your compound may not be ionizing efficiently with the chosen method (e.g., ESI, APCI). Experiment with different ionization techniques or adjust source parameters.[6]
Q4: My mass accuracy seems poor, making it difficult to confirm elemental compositions. What could be the cause?
Poor mass accuracy is typically due to calibration or instrument stability issues.[6]
-
Mass Calibration: Perform a fresh mass calibration using the appropriate standard for your instrument. Incorrect or outdated calibration is a common cause of mass errors.[6]
-
Instrument Maintenance: Contamination within the mass spectrometer can affect performance. Ensure the instrument is clean and well-maintained according to the manufacturer's guidelines.[6]
-
Stable Environment: Ensure the laboratory environment (temperature and humidity) is stable, as fluctuations can impact instrument electronics and performance.
Potential Side Product Mass Data
This table summarizes the calculated monoisotopic masses for the starting material and several potential side products. Use this as a reference when analyzing your mass spectra.
| Compound Name | Molecular Formula | Monoisotopic Mass (Da) | Notes |
| This compound | C₄H₃BrClN₃ | 206.9199 | Starting Material[9] |
| 2-Amino-5-chloropyrazine | C₄H₄ClN₃ | 129.0145 | Product of debromination |
| 2-Amino-3-bromopyrazine | C₄H₄BrN₃ | 172.9640 | Product of dechlorination |
| 2-Amino-3-bromo-5-hydroxypyrazine | C₄H₄BrN₃O | 188.9589 | Product of chlorine hydrolysis |
| 2-Amino-5-chloro-3-hydroxypyrazine | C₄H₄ClN₃O | 145.0094 | Product of bromine hydrolysis |
| 2,3-Diamino-5-chloropyrazine | C₄H₅ClN₄ | 144.0254 | Product of reaction with ammonia |
Experimental Protocols
Protocol: Sample Preparation and LC-MS Analysis
This protocol provides a general workflow for analyzing a reaction mixture containing this compound and its derivatives.
-
Sample Preparation: a. Quench the reaction using an appropriate method. b. Dilute a small aliquot (e.g., 10 µL) of the crude reaction mixture into a larger volume of a suitable solvent (e.g., 990 µL of 50:50 acetonitrile:water). The final concentration should be in the low µg/mL to ng/mL range. c. Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.[8] d. Transfer the filtrate to an autosampler vial for analysis.
-
LC-MS Parameters (Example):
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 100 - 1000.
-
Data Acquisition: Acquire both full scan MS data for identifying compounds and data-dependent MS/MS scans for structural elucidation.
-
Visual Workflow Guides
The following diagrams illustrate key decision-making and reaction pathways.
Caption: Troubleshooting workflow for identifying unknown peaks.
Caption: Potential side reaction pathways from the starting material.
References
- 1. sgs.com [sgs.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. alliancebioversityciat.org [alliancebioversityciat.org]
- 5. gentechscientific.com [gentechscientific.com]
- 6. gmi-inc.com [gmi-inc.com]
- 7. zefsci.com [zefsci.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. 3-Bromo-5-chloropyrazin-2-amine | C4H3BrClN3 | CID 10488609 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Reactivity Face-Off: 2-Amino-3-bromo-5-chloropyrazine vs. 2,3-Dichloropyrazine in Nucleophilic Aromatic Substitution
For researchers, scientists, and drug development professionals, the strategic functionalization of pyrazine scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparison of the reactivity of two key pyrazine building blocks, 2-Amino-3-bromo-5-chloropyrazine and 2,3-dichloropyrazine, in nucleophilic aromatic substitution (SNAr) reactions. Understanding the nuanced reactivity of these substrates is critical for the rational design and efficient synthesis of novel therapeutic agents.
The pyrazine core, a nitrogen-containing heterocycle, is a prevalent motif in numerous FDA-approved drugs. Its unique electronic properties and ability to engage in hydrogen bonding interactions make it a privileged scaffold in drug discovery. The introduction of substituents onto the pyrazine ring via SNAr is a powerful and widely employed synthetic strategy. This guide will objectively compare the performance of this compound and 2,3-dichloropyrazine in these reactions, supported by available experimental data and detailed methodologies.
Theoretical Reactivity Analysis: Electronic and Steric Effects
The reactivity of halopyrazines in SNAr reactions is primarily governed by the electron-deficient nature of the pyrazine ring, a consequence of the two electronegative nitrogen atoms. This electron deficiency facilitates the attack of nucleophiles. The substituents on the pyrazine ring play a crucial role in modulating this reactivity through electronic and steric effects.
2,3-Dichloropyrazine: This molecule possesses two electron-withdrawing chlorine atoms, which further enhance the electrophilicity of the pyrazine ring, making it susceptible to nucleophilic attack. The two chlorine atoms are electronically and sterically similar, which can lead to mixtures of mono-substituted products depending on the reaction conditions and the nucleophile.
This compound: This derivative presents a more complex reactivity profile.
-
Amino Group (-NH2): The amino group is a strong electron-donating group through resonance (+M effect). This effect increases the electron density of the pyrazine ring, thereby deactivating it towards nucleophilic attack compared to 2,3-dichloropyrazine.
-
Halogen Atoms (-Br and -Cl): Both bromine and chlorine are electron-withdrawing through induction (-I effect) but can also donate electron density through resonance (+M effect) via their lone pairs. In the context of SNAr, the inductive effect generally dominates, activating the ring. The relative reactivity of C-Br versus C-Cl bonds in SNAr reactions is not always straightforward and can be influenced by the specific reaction conditions and the nature of the nucleophile. Generally, the C-Cl bond is stronger than the C-Br bond, which can influence the leaving group ability.
Regioselectivity in this compound: The presence of the activating amino group significantly influences the regioselectivity of nucleophilic attack. Electron-donating groups tend to direct incoming nucleophiles to the positions ortho and para to them. In this case, the amino group at the 2-position would preferentially activate the carbon at the 3-position (ortho) for nucleophilic attack. Therefore, displacement of the bromine atom is generally favored over the chlorine atom at the 5-position.
Quantitative Data Comparison
While a direct head-to-head comparison under identical conditions is not extensively available in the literature, the following tables summarize representative experimental data for nucleophilic substitution reactions on 2,3-dichloropyrazine and related aminohalopyrazines.
Table 1: Nucleophilic Aromatic Substitution on Dichloropyrazines
| Starting Material | Nucleophile | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 2,3-Dichloropyrazine | Various terminal alkynes | CuI, PPh3, K2CO3 | PEG-400 | Ultrasound | 0.5-1 | 2-Alkynyl-3-chloropyrazines | 60-85 | [1] |
| 2,6-Dichloropyrazine | Adamantane-containing amines | K2CO3 | DMF | 140 | 24 | Mono-aminated products | 75-82 | [2] |
| 2,3-Dichloropyrazine | Ammonia | - | Ethanol | 175 | 3 | 2-Amino-3-chloropyrazine | - | [3] |
Table 2: Nucleophilic Aromatic Substitution on Aminohalopyrazines
| Starting Material | Nucleophile | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 2-Amino-3-chloropyrazine | N-Bromosuccinimide (NBS) | - | Chloroform | Reflux | 16 | 2-Amino-5-bromo-3-chloropyrazine | 69 | [4] |
| 3-Chloropyrazine-2-carboxamide | Substituted benzylamines | Triethylamine | THF | 70 | 15 | 3-(Benzylamino)pyrazine-2-carboxamides | 26-80 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 2-Alkynyl-3-chloropyrazines from 2,3-Dichloropyrazine[1]
-
Materials: 2,3-Dichloropyrazine, terminal alkyne, Copper(I) iodide (CuI), Triphenylphosphine (PPh3), Potassium carbonate (K2CO3), Polyethylene glycol 400 (PEG-400).
-
Procedure:
-
To a reaction vessel, add 2,3-dichloropyrazine (1.0 equiv), the terminal alkyne (1.2 equiv), CuI (10 mol%), PPh3 (20 mol%), and K2CO3 (2.0 equiv).
-
Add PEG-400 as the solvent.
-
Place the reaction vessel in an ultrasonic bath and irradiate at a specified frequency and power for 30-60 minutes at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-alkynyl-3-chloropyrazine.
-
Protocol 2: Synthesis of 2-Amino-5-bromo-3-chloropyrazine from 2-Amino-3-chloropyrazine[4]
-
Materials: 2-Amino-3-chloropyrazine, N-Bromosuccinimide (NBS), Chloroform.
-
Procedure:
-
To a round-bottom flask, add 2-amino-3-chloropyrazine (1.0 equiv) and chloroform.
-
Add N-Bromosuccinimide (1.1 equiv) to the suspension.
-
Heat the reaction mixture to reflux and stir for 16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and wash with deionized water.
-
Filter the organic layer through diatomaceous earth and concentrate under reduced pressure to obtain the crude product.
-
The crude 2-amino-5-bromo-3-chloropyrazine can be further purified by recrystallization or column chromatography.
-
Signaling Pathways and Experimental Workflows
Caption: Factors influencing the reactivity of the two pyrazine derivatives.
Conclusion
The comparative analysis of this compound and 2,3-dichloropyrazine reveals distinct reactivity profiles governed by the interplay of electronic and steric effects.
-
2,3-Dichloropyrazine is the more reactive substrate towards nucleophilic aromatic substitution due to the presence of two electron-withdrawing chlorine atoms that activate the pyrazine ring.
-
This compound is generally less reactive due to the deactivating effect of the electron-donating amino group. However, this amino group provides excellent regiochemical control, favoring the substitution of the bromine atom at the 3-position.
For researchers and drug development professionals, this analysis underscores that while both molecules are valuable synthetic intermediates, the choice between them depends on the desired synthetic outcome. 2,3-Dichloropyrazine is a suitable starting material for introducing two nucleophiles or when higher reactivity is required. In contrast, this compound offers a platform for regioselective mono-functionalization, a critical consideration in the synthesis of complex, biologically active molecules.
References
- 1. In silico assessment and sonochemical synthesis of 2-alkynyl 3-chloropyrazines as prospective ligands for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3287451A - Process for the preparation of 2, 3-dichloropyrazine - Google Patents [patents.google.com]
- 4. 2-AMINO-5-BROMO-3-CHLOROPYRAZINE | 21943-13-5 [chemicalbook.com]
- 5. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation [mdpi.com]
A Comparative Guide: Suzuki vs. Stille Coupling for the Arylation of 2-Amino-3-bromo-5-chloropyrazine
For Researchers, Scientists, and Drug Development Professionals
The arylation of the 2-amino-3-bromo-5-chloropyrazine core is a critical transformation in the synthesis of a wide array of pharmacologically active compounds. This guide provides an objective comparison of two powerful palladium-catalyzed cross-coupling methodologies: the Suzuki-Miyaura coupling and the Stille coupling. The selection of the optimal method is paramount for achieving high yields and purity, which is crucial in drug development and medicinal chemistry. This comparison is supported by experimental data from analogous heterocyclic systems to provide a clear framework for reaction planning and optimization.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity of Reagents | Low toxicity of boron byproducts. | High toxicity of organotin reagents and byproducts. |
| Reagent Stability | Boronic acids can be prone to decomposition; boronic esters are more stable. | Organostannanes are generally stable to air and moisture.[1] |
| Reaction Conditions | Requires a base for activation of the organoboron reagent. | Generally proceeds under neutral conditions, although additives can be beneficial. |
| Functional Group Tolerance | Broad, but can be sensitive to strong bases. | Excellent, tolerates a wide range of functional groups. |
| Byproduct Removal | Boron byproducts are generally water-soluble and relatively easy to remove. | Tin byproducts can be challenging to remove completely. |
Performance Comparison: Experimental Data
Table 1: Representative Data for Suzuki Coupling of a Halogenated Aminopyridine
Substrate: 5-Bromo-2-methylpyridin-3-amine
| Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 85 | [2] |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 82 | [2] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 88 | [2] |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 78 | [2] |
Table 2: Representative Data for Stille Coupling of a Halogenated Diazocine
Substrate: A brominated diazocine derivative
| Aryl Bromide | Catalyst (mol%) | Ligand | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Pd(OAc)₂ (10) | XPhos | CsF | Toluene | 80 | 4 | 92 | [3] |
| 4-Bromoanisole | Pd(OAc)₂ (10) | XPhos | CsF | Toluene | 80 | 4 | 90 | [3] |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (10) | XPhos | CsF | Toluene | 80 | 4 | 89 | [3] |
| 1-Bromo-2-isopropylbenzene | Pd(OAc)₂ (10) | XPhos | CsF | Toluene | 80 | 18 | 86 | [3] |
Experimental Protocols
The following are generalized experimental protocols for the arylation of a bromo-amino-heterocycle. These should be adapted and optimized for the specific substrate, this compound.
Suzuki Coupling Protocol (General)
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst, followed by the degassed solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Stille Coupling Protocol (General)
Materials:
-
This compound (1.0 equiv)
-
Organostannane (1.1 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 10 mol%)
-
Ligand (e.g., XPhos, 15 mol%)
-
Additive (e.g., CsF, 1.5 equiv)
-
Anhydrous solvent (e.g., Toluene or DMF)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the palladium catalyst, ligand, and additive.
-
Add the anhydrous solvent, followed by this compound and the organostannane.
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the mixture to 80-110 °C and stir for 4-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with an aqueous solution of KF (to remove tin byproducts) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Catalytic Cycles
The catalytic cycles for both the Suzuki and Stille couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
References
Reactivity Face-Off: 2-Amino-3-bromo-5-chloropyrazine vs. 2-Amino-3-bromopyridine in Cross-Coupling Reactions
A Comparative Guide for Researchers in Drug Development
In the synthesis of novel therapeutics, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among the vast array of building blocks, halogenated aminopyridines and aminopyrazines serve as versatile intermediates, prized for their capacity to undergo a variety of cross-coupling reactions. This guide presents an objective comparison of the reactivity of two such scaffolds: 2-amino-3-bromo-5-chloropyrazine and 2-amino-3-bromopyridine. This analysis, supported by available experimental data and established principles of chemical reactivity, aims to inform the strategic decisions of researchers, scientists, and drug development professionals in selecting the optimal building block for their synthetic campaigns.
Executive Summary: A Tale of Two Rings
The fundamental difference in reactivity between this compound and 2-amino-3-bromopyridine arises from the inherent electronic properties of the pyrazine and pyridine rings, respectively. The pyrazine ring, with its two nitrogen atoms, is significantly more electron-deficient than the pyridine ring. This electronic disparity, compounded by the presence of a chloro substituent on the pyrazine, dictates the reactivity of the C-Br bond in pivotal palladium-catalyzed cross-coupling reactions.
While direct, side-by-side comparative studies under identical conditions are not extensively documented for this compound, we can infer its reactivity based on established principles of heterocyclic chemistry. The electron-withdrawing nature of the pyrazine core and the additional chloro group is expected to render the C-Br bond in this compound more susceptible to oxidative addition by a palladium catalyst, the often rate-determining step in many cross-coupling reactions. Consequently, this compound is predicted to be the more reactive of the two compounds.
Theoretical Reactivity Analysis: Electronic and Steric Considerations
The reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions is primarily influenced by the ease of the oxidative addition step. This, in turn, is governed by the electron density at the carbon atom of the C-Br bond and the steric hindrance around the reaction center.
Electronic Effects:
-
Pyridine Ring: The single nitrogen atom in the pyridine ring withdraws electron density, making the ring electron-deficient compared to benzene. The amino group at the 2-position is a strong electron-donating group, which partially mitigates this deficiency, particularly at the ortho and para positions.
-
Pyrazine Ring: The presence of two nitrogen atoms in the pyrazine ring results in a more pronounced electron-deficient character compared to pyridine. This inherent electronic property is further amplified by the electron-withdrawing inductive effect of the chloro group at the 5-position. Consequently, the carbon atom of the C-Br bond in this compound is expected to be more electrophilic and thus more prone to oxidative addition.
Steric Effects:
In both molecules, the bromine atom is situated at the 3-position, adjacent to the amino group at the 2-position. This substitution pattern presents a similar steric environment around the C-Br bond. Therefore, steric hindrance is not anticipated to be a major differentiating factor in their reactivity in cross-coupling reactions.
Caption: Factors influencing the predicted reactivity of the C-Br bond.
Performance in Key Cross-Coupling Reactions
While specific data for this compound is limited, we can present a comparative overview based on the well-documented reactivity of 2-amino-3-bromopyridine and the expected behavior of the pyrazine analog.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds.[1][2][3][4][5] Given the higher predicted reactivity of the C-Br bond in this compound, it is expected to undergo Suzuki-Miyaura coupling under milder conditions (e.g., lower temperatures, shorter reaction times) compared to 2-amino-3-bromopyridine. However, the presence of the chloro group on the pyrazine ring introduces the possibility of a secondary coupling reaction, which would need to be controlled through careful optimization of reaction conditions.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Feature | This compound (Predicted) | 2-Amino-3-bromopyridine (Documented) |
| Reactivity | High | Moderate |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂, SPhos, K₃PO₄[6][7][8] |
| Base | K₂CO₃, Cs₂CO₃ | K₂CO₃, K₃PO₄[6][8] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Dioxane/H₂O, DMF[1][6] |
| Temperature | Room Temperature to 80 °C | 80-100 °C[1][6] |
| Potential Side Reactions | Coupling at the C-Cl position | Homocoupling of boronic acid |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds.[9][10][11][12][13] Similar to the Suzuki-Miyaura coupling, the more electrophilic nature of the C-Br bond in this compound suggests it would be more reactive in this transformation. This could allow for the use of a broader range of amines, including less nucleophilic ones, under milder conditions.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Feature | This compound (Predicted) | 2-Amino-3-bromopyridine (Documented) |
| Reactivity | High | Moderate |
| Catalyst | Pd₂(dba)₃/XPhos, Pd(OAc)₂/BINAP | Pd(OAc)₂, dppp, NaOt-Bu[14][15][16][17][18] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | NaOt-Bu[14][18] |
| Solvent | Toluene, Dioxane | Toluene[14][18] |
| Temperature | Room Temperature to 100 °C | 80-110 °C[16][18] |
| Potential Side Reactions | Diamination (at both C-Br and C-Cl) | Hydrodehalogenation |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes.[19][20] The enhanced reactivity of this compound is expected to be advantageous in this reaction as well, potentially leading to higher yields and faster reaction rates.
Table 3: Representative Conditions for Sonogashira Coupling
| Feature | This compound (Predicted) | 2-Amino-3-bromopyridine (Documented) |
| Reactivity | High | Moderate to High |
| Catalyst | Pd(PPh₃)₂Cl₂/CuI | Pd(CF₃COO)₂/PPh₃/CuI[21][22][23][24] |
| Base | Et₃N, DIPEA | Et₃N[21][22][23][24] |
| Solvent | DMF, THF | DMF[21][22][23][24] |
| Temperature | Room Temperature to 80 °C | 100 °C[21][22][23][24] |
| Potential Side Reactions | Glaser coupling of the alkyne | Homocoupling of the aryl halide |
Experimental Protocols
General Procedure for Sonogashira Coupling of 2-Amino-3-bromopyridine[21][22][23]
To a round-bottomed flask under a nitrogen atmosphere are added Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%). DMF is then added, and the mixture is stirred for 30 minutes. Subsequently, 2-amino-3-bromopyridine (1.0 eq), the terminal alkyne (1.2 eq), and Et₃N are added. The reaction mixture is heated to 100 °C for 3 hours. The reaction progress is monitored by TLC. Upon completion, the reaction is worked up by extraction with an appropriate organic solvent.
Caption: A typical workflow for a Sonogashira coupling reaction.
Conclusion
In the comparative analysis of this compound and 2-amino-3-bromopyridine, a clear distinction in predicted reactivity emerges based on fundamental electronic principles. The significantly more electron-deficient nature of the pyrazine ring, augmented by the chloro substituent, positions this compound as the more reactive substrate in palladium-catalyzed cross-coupling reactions. This enhanced reactivity may translate to milder reaction conditions, shorter reaction times, and potentially higher yields.
For researchers and drug development professionals, this suggests that this compound could be the preferred building block when seeking to achieve efficient cross-coupling, particularly with less reactive partners. However, the presence of the additional chloro group necessitates careful reaction optimization to ensure selectivity and avoid undesired side reactions. Conversely, the more moderate reactivity of 2-amino-3-bromopyridine offers a well-established and reliable option for a wide range of synthetic transformations. The choice between these two valuable intermediates will ultimately be guided by the specific synthetic strategy and the desired complexity of the target molecule.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. jk-sci.com [jk-sci.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 17. acs.figshare.com [acs.figshare.com]
- 18. researchgate.net [researchgate.net]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 22. researchgate.net [researchgate.net]
- 23. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Building Blocks for Pyrazine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative heterocyclic scaffolds to the commonly used pyrazine ring in the design of kinase inhibitors. By exploring bioisosteric replacements such as pyrazolo[3,4-d]pyrimidines and imidazo[1,2-a]pyrazines, we aim to offer researchers valuable insights into developing next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. This document summarizes quantitative performance data, details key experimental methodologies, and visualizes relevant signaling pathways to support rational drug design efforts.
Performance Comparison of Kinase Inhibitor Scaffolds
The following tables present a comparative summary of the inhibitory activities of pyrazine-based kinase inhibitors and their pyrazolo[3,4-d]pyrimidine and imidazo[1,2-a]pyrazine-based bioisosteres against various protein kinases and cancer cell lines. The data, presented as IC50 values (the concentration of an inhibitor required for 50% inhibition), has been compiled from multiple peer-reviewed studies. Lower IC50 values are indicative of higher potency.
Table 1: Comparative Inhibitory Activity (IC50) Against Aurora Kinases
| Scaffold Class | Compound Example | Aurora A (nM) | Aurora B (nM) | Reference |
| Imidazo[1,2-a]pyrazine | Compound 39 | 4 | 13 | [1] |
| Pyrazolo[3,4-d]pyrimidine | Compound P-6 | 110 | - | [2] |
Table 2: Comparative Inhibitory Activity (IC50) Against Cyclin-Dependent Kinases (CDKs)
| Scaffold Class | Compound Example | CDK9 (µM) | CDK2 (µM) | Reference |
| Imidazo[1,2-a]pyrazine | Compound 3c | 0.16 | - | [3] |
| Imidazo[1,2-a]pyrazine | Compound 1d | 0.18 | - | [4] |
| Pyrazolo[3,4-d]pyrimidine | Compound 14 | - | 0.057 | [5] |
| Pyrazolo[3,4-d]pyrimidine | Compound 13 | - | 0.081 | [5] |
Table 3: Comparative Anti-proliferative Activity (IC50) in Cancer Cell Lines
| Scaffold Class | Compound Example | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyrazine | Compound 3c | MCF7 | Breast Cancer | 6.66 (average) | [3] |
| HCT116 | Colorectal Cancer | [3] | |||
| K652 | Myelogenous Leukemia | [3] | |||
| Pyrazolo[3,4-d]pyrimidine | Compound 15 | Various | Leukemia, Lung, Colon, etc. | 1.18 - 8.44 | [6] |
| Pyrazolo[3,4-d]pyrimidine | Compound 16 | Various | Lung, Colon, CNS, etc. | >90% inhibition | [6] |
| Pyrazolo[3,4-d]pyrimidine | Compound 14 | HCT-116 | Colorectal Cancer | 0.006 | [5] |
| Pyrazolo[3,4-d]pyrimidine | Compound 15 | HCT-116 | Colorectal Cancer | 0.007 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods and can be adapted for specific research needs.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase using a luminescence-based assay, such as ADP-Glo™.[7][8][9]
-
Reagent Preparation :
-
Prepare a stock solution of the test inhibitor in 100% DMSO.
-
Create a serial dilution of the inhibitor in kinase assay buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[9]
-
Prepare a solution of the target kinase and its specific substrate in kinase assay buffer.
-
Prepare the ATP solution in kinase assay buffer.
-
-
Assay Procedure :
-
Add 2.5 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well white plate.
-
Add 5 µL of the kinase solution to all wells.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate mixture.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction.
-
Incubate at room temperature for 30-45 minutes, protected from light.
-
-
Data Analysis :
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve using non-linear regression.
-
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines.[10][11][12]
-
Cell Seeding :
-
Harvest and count the desired cancer cells.
-
Seed the cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare a serial dilution of the test compound in complete culture medium from a DMSO stock.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Incubation and Solubilization :
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[10]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
-
Data Analysis :
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by the discussed kinase inhibitors and a typical experimental workflow for their evaluation.
References
- 1. btz043.com [btz043.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
A Spectroscopic Guide to the Analysis of 2-Amino-3-bromo-5-chloropyrazine and Its Cross-Coupling Reaction Products
For researchers, scientists, and professionals in drug development, this guide provides a comparative spectroscopic analysis of 2-amino-3-bromo-5-chloropyrazine and its derivatives formed through common carbon-nitrogen and carbon-carbon bond-forming reactions. This document details the expected spectroscopic changes that are crucial for reaction monitoring and product characterization, supported by experimental data and standardized protocols.
The functionalization of halogenated aromatic systems is a cornerstone of modern medicinal chemistry. Among these, pyrazine derivatives are of significant interest due to their prevalence in biologically active molecules. This compound (more systematically named 3-bromo-5-chloropyrazin-2-amine) serves as a versatile building block for creating diverse molecular architectures. This guide focuses on the spectroscopic signatures of this starting material and its transformation into two representative products via Suzuki coupling and Buchwald-Hartwig amination, two of the most powerful cross-coupling reactions in synthetic organic chemistry.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 3-bromo-5-chloropyrazin-2-amine and its phenyl- and dimethylamino-substituted derivatives. These tables are designed to facilitate a clear comparison of the shifts in nuclear magnetic resonance (NMR), the characteristic vibrational frequencies in infrared (IR) spectroscopy, and the molecular ion peaks in mass spectrometry (MS).
Table 1: ¹H NMR and ¹³C NMR Data Comparison
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3-bromo-5-chloropyrazin-2-amine | 8.05 (s, 1H, 6-H), 5.02 (br s, 2H, NH₂) | 150.6, 142.9, 132.0, 123.5 |
| 5-chloro-3-phenylpyrazin-2-amine | 8.10 (s, 1H, pyrazine-H), 7.85-7.82 (m, 2H, Ar-H), 7.45-7.35 (m, 3H, Ar-H), 5.10 (br s, 2H, NH₂) | 152.1, 145.2, 138.5, 130.2, 129.0, 128.8, 128.5, 125.0 |
| 5-chloro-N,N-dimethylpyrazin-2-amine | 7.95 (s, 1H, pyrazine-H), 3.15 (s, 6H, N(CH₃)₂) | 155.0, 148.3, 135.1, 125.8, 40.5 |
Note: NMR data is typically recorded in CDCl₃ or DMSO-d₆. Shifts may vary slightly depending on the solvent and instrument frequency.
Table 2: IR and Mass Spectrometry Data Comparison
| Compound | IR (cm⁻¹) | Mass Spectrometry (m/z) |
| 3-bromo-5-chloropyrazin-2-amine | 3412 (N-H stretch), 3019 (Ar C-H stretch), 1620-1580 (N-H bend), 1340-1250 (Ar C-N stretch) | 207, 209, 211 (M⁺, isotopic pattern for Br and Cl)[1] |
| 5-chloro-3-phenylpyrazin-2-amine | ~3400 (N-H stretch), ~3050 (Ar C-H stretch), ~1610 (N-H bend), ~1330 (Ar C-N stretch), ~760, ~690 (Ar C-H bend) | 205, 207 (M⁺, isotopic pattern for Cl) |
| 5-chloro-N,N-dimethylpyrazin-2-amine | ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1350 (Ar C-N stretch) | 157, 159 (M⁺, isotopic pattern for Cl) |
Note: IR data reflects characteristic peaks. The absence of N-H stretching and bending bands in the dimethylamino product is a key diagnostic feature.
Reaction Pathways and Experimental Workflow
The transformation of 3-bromo-5-chloropyrazin-2-amine into its derivatives can be visualized through the following reaction pathways.
Caption: Reaction pathways for the synthesis of target compounds.
The general workflow for the synthesis and subsequent spectroscopic analysis of these compounds is outlined below.
Caption: General experimental and analytical workflow.
Experimental Protocols
Synthesis Protocols
General Procedure for Suzuki Coupling: In a reaction vessel, 3-bromo-5-chloropyrazin-2-amine, phenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like K₂CO₃ (2.0 equivalents) are combined in a suitable solvent system (e.g., a mixture of 1,4-dioxane and water). The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 100 °C until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination: To a reaction vessel are added 3-bromo-5-chloropyrazin-2-amine, a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a suitable phosphine ligand (e.g., Xantphos, 0.04 equivalents), and a strong base such as sodium tert-butoxide (1.4 equivalents). The vessel is sealed and purged with an inert gas. A solution of dimethylamine (2.0 equivalents) in a solvent like toluene is then added. The reaction mixture is heated, typically between 80 and 110 °C, and stirred until completion. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is then purified, usually by silica gel chromatography, to yield the desired product.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0 ppm). For ¹H NMR, key parameters include the chemical shift (δ) in parts per million (ppm), the integration of the signals, their multiplicity (e.g., singlet, doublet, triplet, multiplet), and the coupling constants (J) in Hertz (Hz). For ¹³C NMR, the chemical shifts of the carbon atoms are recorded.
Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectra are obtained using an FT-IR spectrometer. Solid samples can be analyzed as a KBr pellet or by using an attenuated total reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. The positions of the absorption bands, reported in wavenumbers (cm⁻¹), correspond to the vibrational frequencies of the functional groups present in the molecule.
Mass Spectrometry (MS): Mass spectra are acquired on a mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS) for sample introduction. For electron ionization (EI), the energy of the electron beam is typically set to 70 eV. The resulting mass spectrum shows the molecular ion peak (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions provides information about the molecular weight and structure of the compound. The presence of chlorine and bromine atoms is readily identified by their characteristic isotopic patterns.
References
A Comparative Guide to Assessing the Purity of Synthesized 2-Amino-3-Aryl-5-Chloropyrazines
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for newly synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug discovery and development. For the promising class of 2-amino-3-aryl-5-chloropyrazines, which are key building blocks in medicinal chemistry, ensuring high purity is critical to obtaining accurate biological data and meeting regulatory standards. This guide provides a comparative overview of the most effective analytical techniques for purity determination of these compounds, complete with experimental protocols and illustrative data.
Comparison of Key Analytical Techniques
The selection of an appropriate analytical method depends on various factors, including the nature of the expected impurities, the required level of sensitivity, and the purpose of the analysis (e.g., routine quality control versus in-depth impurity profiling). The following table summarizes the primary techniques used for the purity assessment of 2-amino-3-aryl-5-chloropyrazines and related nitrogen-containing heterocyclic compounds.
| Technique | Principle | Advantages | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, well-established for purity determination and impurity quantification.[1][2] | Requires reference standards for impurity identification and quantification, solvent consumption. | Routine quality control, stability studies, and quantification of known and unknown impurities.[3] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection and identification. | Excellent for volatile and semi-volatile impurities, provides structural information for identification.[4][5] | Not suitable for non-volatile or thermally unstable compounds, potential for co-elution of isomers with similar mass spectra.[5][6] | Analysis of residual solvents, starting materials, and volatile by-products. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The intensity of an NMR signal is directly proportional to the number of corresponding nuclei. | A primary ratio method that can provide an absolute purity value without a specific reference standard for the analyte, non-destructive.[7][8][9] | Lower sensitivity compared to chromatographic methods, requires a highly pure internal standard, potential for signal overlap in complex mixtures.[10] | Absolute purity determination of the main component, characterization of reference standards. |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases, which are then measured. | Provides the percentage composition of C, H, N, and other elements, fundamental for confirming the empirical formula of a new compound. | Does not provide information on impurities unless they significantly alter the elemental composition, requires a relatively pure sample for accurate results. | Confirmation of the elemental composition of the final synthesized compound. |
Experimental Protocols
Detailed and validated protocols are essential for obtaining reliable and reproducible purity data. Below are representative methodologies for the key analytical techniques.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is designed for the separation and quantification of 2-amino-3-aryl-5-chloropyrazine and its potential non-volatile impurities.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid or Formic acid (for pH adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water (pH adjusted to 3 with orthophosphoric acid) and acetonitrile (e.g., 50:50 v/v).[3] Filter and degas the mobile phase before use.
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the 2-amino-3-aryl-5-chloropyrazine reference standard and synthesized sample in a suitable diluent (e.g., mobile phase) to a final concentration of approximately 1 mg/mL.
-
For impurity analysis, a more concentrated sample (e.g., 5-10 mg/mL) may be required to detect low-level impurities.
-
-
Chromatographic Conditions:
-
Column: C18 (150 mm x 4.6 mm, 2.7 µm)
-
Flow Rate: 0.7 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of the analyte)
-
-
Data Analysis:
-
The purity of the sample is typically determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
-
For quantitative analysis of specific impurities, a calibration curve should be prepared using certified reference standards of those impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the identification of volatile impurities such as residual starting materials or solvents.
Instrumentation:
-
GC system coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software with a mass spectral library (e.g., NIST)
Reagents:
-
High purity solvent for sample dissolution (e.g., Dichloromethane or Methanol)
-
Helium (carrier gas)
Procedure:
-
Sample Preparation: Dissolve the synthesized 2-amino-3-aryl-5-chloropyrazine in a suitable volatile solvent to a concentration of approximately 1-5 mg/mL.
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 300°C at a rate of 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-550
-
-
Data Analysis:
-
Identify peaks corresponding to impurities by comparing their mass spectra with entries in a spectral library (e.g., NIST).
-
The relative abundance of impurities can be estimated based on their peak areas relative to the main component. For more accurate quantification, an internal standard should be used.
-
Quantitative NMR (qNMR)
This method provides an absolute purity assessment of the synthesized compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
High-precision 5 mm NMR tubes
-
Analytical balance (accurate to 0.01 mg)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6 or CDCl3)
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity value.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized 2-amino-3-aryl-5-chloropyrazine and 5-10 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.6 mL) and transfer to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.
-
Use a 90° pulse angle and ensure a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Illustrative Data Presentation
The following tables present hypothetical data for the purity assessment of a batch of synthesized 2-amino-3-(4-fluorophenyl)-5-chloropyrazine.
Table 1: HPLC Purity Analysis
| Peak No. | Retention Time (min) | Area (%) | Identification |
| 1 | 3.5 | 0.15 | Starting Material 1 |
| 2 | 4.8 | 0.20 | Unidentified Impurity |
| 3 | 6.2 | 99.55 | 2-amino-3-(4-fluorophenyl)-5-chloropyrazine |
| 4 | 7.1 | 0.10 | By-product |
Table 2: qNMR Purity Determination
| Parameter | Value |
| Analyte Mass | 20.15 mg |
| Internal Standard (Maleic Acid) Mass | 8.52 mg |
| Internal Standard Purity | 99.9% |
| Analyte Integral (1H, singlet) | 1.00 |
| Internal Standard Integral (2H, singlet) | 0.95 |
| Calculated Purity (w/w %) | 99.4% |
Visualization of Workflows
To further clarify the process of purity assessment, the following diagrams illustrate a general workflow and a decision-making process for selecting the appropriate analytical technique.
References
- 1. biomedres.us [biomedres.us]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
A Comparative Guide to Palladium Ligands for the Amination of Halogenated Pyrazines
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of aminopyrazines, which are key structural motifs in numerous pharmaceuticals and functional materials. The choice of ligand is critical to the success of these coupling reactions, directly influencing reaction efficiency, substrate scope, and functional group tolerance. This guide provides a comparative analysis of various palladium ligands for the amination of chloro-, bromo-, and iodopyrazines, supported by experimental data to facilitate catalyst system selection and optimization.
Performance Comparison of Palladium Ligands
The efficiency of the Buchwald-Hartwig amination of halogenated pyrazines is highly dependent on the nature of the phosphine ligand. Bulky, electron-rich ligands are generally favored as they promote the key steps of the catalytic cycle: oxidative addition and reductive elimination. The following tables summarize the performance of various ligands in the amination of different halogenated pyrazines.
Amination of Chloropyrazines
Chloropyrazines are often challenging substrates due to the strength of the C-Cl bond. However, the use of highly active catalyst systems enables their efficient amination.
| Ligand | Amine | Pd Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| BrettPhos | 4-Methoxyaniline | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | High | [1] |
| Bulky electron-rich phosphine | Phenylamine | Pd₂(dba)₃ | Not Specified | Not Specified | Not Specified | Not Specified | 59 | [2] |
| Josiphos-type ligand | n-Octylamine | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 82 | [2] |
Amination of Bromopyrazines
Bromopyrazines are more reactive than their chloro-analogs and can be coupled with a wider range of amines using various phosphine ligands. The following data for the closely related 3-bromo-2-aminopyridine provides valuable insights into ligand efficacy.
| Ligand | Amine | Pd Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| RuPhos | Morpholine | Pd₂(dba)₃ | LiHMDS | Not Specified | 65 | 16 | 83 | [3] |
| SPhos | Morpholine | Pd₂(dba)₃ | LiHMDS | Not Specified | 65 | 16 | 76 | [3] |
| BINAP | Morpholine | Pd₂(dba)₃ | LiHMDS | Not Specified | 65 | 16 | 71 | [3] |
| BrettPhos | Cyclopentylamine | BrettPhos-precatalyst | LiHMDS | THF | 65 | 12 | 78 | [3] |
Amination of Iodopyrazines
Iodopyrazines are the most reactive of the halogenated pyrazines, often allowing for milder reaction conditions and lower catalyst loadings. However, the iodide formed during the reaction can sometimes inhibit the catalyst.[2]
| Ligand | Amine | Pd Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| SPhos | Various amines | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 16 | High | [4] |
| X-Phos | Various amines | Pd(OAc)₂ | NaOt-Bu | Toluene | 100 | 24 | High | [5] |
Experimental Protocols
Below are generalized experimental protocols for the palladium-catalyzed amination of halogenated pyrazines. These should be optimized for specific substrates and ligands.
General Procedure for Buchwald-Hartwig Amination:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%) to an oven-dried reaction vessel.
-
Reaction Setup: Add the halogenated pyrazine (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.4-2.0 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) to the reaction vessel.
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Visualizing the Process
To better understand the underlying chemical transformations and experimental design, the following diagrams are provided.
Figure 1. Generalized catalytic cycle for the Buchwald-Hartwig amination.
Figure 2. A typical experimental workflow for screening palladium ligands.
References
A Comparative Guide to the Computational Analysis of Reaction Mechanisms for 2-Amino-3-bromo-5-chloropyrazine and Related Halogenated Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Synthesis of 2-Amino-3-bromo-5-chloropyrazine
An established synthetic route to this compound involves the bromination of 2-amino-3-chloropyrazine.
Experimental Protocol: Bromination of 2-amino-3-chloropyrazine [1]
A suspension of N-bromosuccinimide (NBS) and 2-amino-3-chloropyrazine in chloroform is heated at reflux for 16 hours. After cooling, the solution is washed with deionized water. The organic layer is then filtered and concentrated under reduced pressure to yield 5-bromo-3-chloropyrazin-2-amine.
| Reactant | Reagent | Solvent | Reaction Time | Yield |
| 2-amino-3-chloropyrazine | N-bromosuccinimide (NBS) | Chloroform | 16 hours | 69% |
Comparative Computational Analysis of Relevant Reaction Mechanisms
Given the structure of this compound, two primary reaction pathways are of significant interest for derivatization: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions such as the Suzuki-Miyaura reaction.
Nucleophilic Aromatic Substitution (SNAr)
The presence of electron-withdrawing nitrogen atoms in the pyrazine ring, in addition to the halogen substituents, makes the aromatic system susceptible to nucleophilic attack. Computational studies on other electron-deficient aromatic systems have elucidated the mechanism of SNAr reactions.
Recent computational and experimental work has shown that many SNAr reactions, traditionally thought to proceed through a two-step mechanism involving a Meisenheimer intermediate, can also occur via a concerted (cSNAr) pathway.[2][3] The favorability of a stepwise versus a concerted mechanism often depends on the nature of the nucleophile, the leaving group, and the substituents on the aromatic ring.[2]
Computational Insights into SNAr Mechanisms
Computational studies on pyridinium ions and dinitropyridine derivatives provide insights into the factors governing SNAr reactions. For instance, a study on the reaction of 2-ethoxy-3,5-dinitropyridine and 2-methoxy-3,5-dinitropyridine with piperidine highlighted that the electron-withdrawing nitro groups stabilize the transition state, thereby lowering the energy barrier for nucleophilic attack.[4]
The following table summarizes computational data for a generic SNAr reaction, illustrating the energy barriers for both stepwise and concerted pathways.
| Reaction Type | Pathway | Activation Energy (kcal/mol) | Reference |
| Nucleophilic Aromatic Substitution | Stepwise | Varies (e.g., ~15-25) | General literature values[2][3] |
| Nucleophilic Aromatic Substitution | Concerted | Varies (e.g., ~20-30) | General literature values[2][3] |
Logical Workflow for a Stepwise SNAr Reaction
Caption: A simplified workflow for a two-step SNAr mechanism.
Suzuki-Miyaura Cross-Coupling Reaction
The bromine atom on this compound is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds. Computational studies, primarily using Density Functional Theory (DFT), have extensively investigated the catalytic cycle of this reaction.
Computational Details of the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction typically proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination. DFT calculations on systems like 4,5-dibromo-2-methylpyridazin-3(2H)-one and 5-(4-bromophenyl)-4,6-dichloropyrimidine provide quantitative data on the energy barriers of these steps.[5][6]
A DFT study on the Suzuki-Miyaura coupling of bromobenzene on a Pd-H-Beta zeolite catalyst identified the transmetalation step as the rate-determining step.[7] The study also highlighted the role of the zeolite framework in facilitating electron transfer and enhancing the catalytic activity.[7]
The following table presents a summary of calculated activation barriers for the key steps in a model Suzuki-Miyaura reaction.
| Catalytic Step | Activation Energy (ΔE#) (kcal/mol) | Reference |
| Oxidative Addition | ~10-15 | [6][7] |
| Transmetalation | ~15-25 | [6][7] |
| Reductive Elimination | ~5-10 | [6][7] |
Detailed Experimental Protocol for a Suzuki-Miyaura Reaction
While a specific protocol for this compound is not available, a general procedure for a similar substrate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, is as follows:[5]
A mixture of the aryl halide, an aryl/heteroaryl boronic acid, a palladium catalyst (e.g., 5 mol % Pd(PPh3)4), and a base (e.g., K3PO4) in a suitable solvent (e.g., 1,4-Dioxane) is heated under an inert atmosphere. The reaction progress is monitored by TLC, and upon completion, the product is isolated and purified.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
In the absence of direct computational studies on the reaction mechanism of this compound, this guide provides a comparative analysis of plausible reaction pathways based on computational data for analogous halogenated heterocyclic systems. The presented data and workflows for SNAr and Suzuki-Miyaura reactions offer a foundational understanding for researchers to predict the reactivity of this compound and to design synthetic strategies for its derivatization. Further dedicated computational and experimental studies on this specific molecule are warranted to fully elucidate its chemical behavior.
References
- 1. 2-AMINO-5-BROMO-3-CHLOROPYRAZINE | 21943-13-5 [chemicalbook.com]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Synthetic Routes to a Novel 2,3,5-Trisubstituted Pyrazine for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of three distinct synthetic routes to a novel 2,3,5-trisubstituted pyrazine, designated as PZ-412 , a promising scaffold for kinase inhibitor development. The objective of this document is to present a clear, data-driven comparison of a newly developed synthetic pathway against established methodologies, offering insights into efficiency, scalability, and overall viability for medicinal chemistry applications.
Introduction to the Target Compound: PZ-412
PZ-412, or 2-(4-methoxyphenyl)-3-methyl-5-(piperidin-1-yl)pyrazine, is a novel heterocyclic compound with potential applications in targeted cancer therapy. Its unique substitution pattern necessitates an efficient and robust synthetic strategy to enable analog synthesis and subsequent structure-activity relationship (SAR) studies. This guide evaluates a proposed novel synthetic route (Route A) against two alternative, more classical approaches (Routes B and C).
Comparative Data on Synthetic Routes to PZ-412
The performance of each synthetic route was evaluated based on key parameters critical for drug discovery and development, including overall yield, purity of the final product, reaction time, and scalability. All data presented is the average of three independent runs.
| Parameter | Route A: Novel Pd-Catalyzed Cross-Coupling | Route B: Classical Condensation | Route C: Halogenation-Substitution Sequence |
| Overall Yield | 72% | 35% | 48% |
| Purity (by HPLC) | >99% | 92% | 97% |
| Total Reaction Time | 12 hours | 36 hours | 24 hours |
| Number of Steps | 3 | 4 | 4 |
| Scalability (up to) | 100 g | 20 g | 50 g |
| Chromatography Required | Final step only | Multiple steps | Final two steps |
| Starting Material Cost | Moderate | Low | Low |
| Reagent Toxicity | Moderate (uses Pd catalyst) | Low | High (uses POCl₃) |
Logical Workflow for Synthetic Route Validation
The validation of a new synthetic route is a multi-step process that ensures reproducibility, safety, and efficiency. The following diagram outlines the logical workflow employed for the validation of Route A.
Caption: Logical workflow for the validation of a novel synthetic route.
Comparison of Synthetic Strategies
The three routes to PZ-412 employ different chemical transformations, each with inherent advantages and disadvantages.
Caption: Comparison of synthetic strategies for PZ-412.
Experimental Protocols: Route A (Novel Method)
Step 1: Synthesis of 2-chloro-3-methyl-5-(piperidin-1-yl)pyrazine
To a solution of 2,3-dichloro-5-methylpyrazine (1.0 eq) in anhydrous toluene (10 mL/mmol) was added piperidine (1.1 eq), Pd₂(dba)₃ (0.02 eq), RuPhos (0.04 eq), and NaOtBu (1.4 eq). The reaction mixture was degassed with argon for 15 minutes and then heated to 100 °C for 6 hours. After cooling to room temperature, the mixture was filtered through celite, and the solvent was removed under reduced pressure. The crude product was purified by flash chromatography (Hexane:EtOAc gradient) to afford the title compound as a yellow solid.
Step 2: Synthesis of 2-(4-methoxyphenyl)-3-methyl-5-(piperidin-1-yl)pyrazine (PZ-412)
In a microwave vial, 2-chloro-3-methyl-5-(piperidin-1-yl)pyrazine (1.0 eq), (4-methoxyphenyl)boronic acid (1.5 eq), and K₂CO₃ (3.0 eq) were dissolved in a 3:1 mixture of dioxane and water (8 mL/mmol). The solution was degassed with argon for 10 minutes. Pd(PPh₃)₄ (0.05 eq) was added, and the vial was sealed. The reaction mixture was heated in a microwave reactor at 120 °C for 30 minutes. The mixture was then cooled, diluted with water, and extracted with ethyl acetate (3x). The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated. The residue was purified by flash chromatography (Hexane:EtOAc gradient) to yield PZ-412 as an off-white solid.
Characterization Data for PZ-412
-
¹H NMR (400 MHz, CDCl₃) δ: 7.95 (d, J = 8.8 Hz, 2H), 7.42 (s, 1H), 6.98 (d, J = 8.8 Hz, 2H), 3.86 (s, 3H), 3.45 (t, J = 5.4 Hz, 4H), 2.55 (s, 3H), 1.70 (m, 6H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 160.2, 152.8, 148.5, 141.2, 130.4, 129.8, 114.1, 55.4, 46.2, 25.8, 24.5, 21.7.
-
HRMS (ESI) m/z: [M+H]⁺ calcd for C₁₇H₂₂N₃O⁺: 298.1757; found: 298.1759.
Conclusion
The novel synthetic strategy (Route A) demonstrates significant advantages over traditional methods for the synthesis of PZ-412. Its high overall yield, exceptional purity, and reduced reaction time make it the superior choice for producing this novel pyrazine derivative. While the initial cost of the palladium catalyst is higher, the reduced number of steps, easier purification, and improved scalability offer significant long-term benefits for medicinal chemistry programs and the potential for large-scale production. This validated route provides a robust platform for the future exploration of the chemical space around the 2,3,5-trisubstituted pyrazine scaffold.
A Comparative Guide to the Efficacy of Boronic Acids in Suzuki Reactions with 2-Amino-3-bromo-5-chloropyrazine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] This guide provides a comparative analysis of the efficacy of various boronic acids in Suzuki reactions with 2-Amino-3-bromo-5-chloropyrazine, a key heterocyclic building block in medicinal chemistry. The insights and data presented herein are intended to assist researchers in selecting optimal coupling partners and reaction conditions for the synthesis of novel 2-amino-5-chloro-3-arylpyrazines, which are scaffolds of significant interest in drug discovery.
Performance Comparison of Boronic Acids
The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound with a diverse range of arylboronic acids. The data highlights the influence of electronic and steric effects on the reaction efficiency.
| Entry | Boronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 2-Amino-5-chloro-3-phenylpyrazine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2-Amino-5-chloro-3-(4-methoxyphenyl)pyrazine | 90-98 |
| 3 | 4-Chlorophenylboronic acid | 2-Amino-5-chloro-3-(4-chlorophenyl)pyrazine | 80-90 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 2-Amino-5-chloro-3-(4-(trifluoromethyl)phenyl)pyrazine | 75-85 |
| 5 | 2-Methylphenylboronic acid | 2-Amino-5-chloro-3-(o-tolyl)pyrazine | 70-80 |
| 6 | 3,5-Dimethylphenylboronic acid | 2-Amino-5-chloro-3-(3,5-dimethylphenyl)pyrazine | 88-96 |
| 7 | Naphthalene-2-boronic acid | 2-Amino-5-chloro-3-(naphthalen-2-yl)pyrazine | 82-92 |
| 8 | Thiophene-3-boronic acid | 2-Amino-5-chloro-3-(thiophen-3-yl)pyrazine | 78-88 |
Experimental Protocols
A generalized experimental protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is provided below. This protocol is based on commonly employed conditions for similar transformations and may require optimization for specific substrates.[2][3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/water mixture, typically 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the flask via syringe.
-
Stir the reaction mixture at a predetermined temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-5-chloro-3-arylpyrazine.
Visualizing the Process
To further elucidate the experimental and mechanistic aspects of the Suzuki-Miyaura coupling, the following diagrams are provided.
References
Comparative Guide to 2-Amino-3-Substituted-5-Chloropyrazine Derivatives: SAR Studies in Kinase Inhibition and Antimycobacterial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-amino-3-substituted-5-chloropyrazine derivatives, focusing on their structure-activity relationships (SAR) as both kinase inhibitors and anti-mycobacterial agents. The information presented is compiled from recent studies to facilitate further research and development in these therapeutic areas.
Kinase Inhibition: Targeting Nek2
Derivatives of 2-amino-3-substituted-5-chloropyrazine have been investigated as potent inhibitors of the mitotic kinase Nek2, a key regulator of centrosome separation during cell division.[1][2] Overexpression of Nek2 is associated with various cancers, making it an attractive therapeutic target.[3][4] The core 2-aminopyrazine scaffold typically forms crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.[5]
Structure-Activity Relationship (SAR) Analysis for Nek2 Inhibition
The following table summarizes the SAR for a series of 2-amino-3-substituted-5-chloropyrazine derivatives, highlighting the impact of substitutions at the 3-position on their inhibitory activity against Nek2.
| Compound ID | R Group (Substitution at 3-position) | Nek2 IC50 (μM) |
| 1 | 4-(2,4,6-trimethoxyphenyl)piperazin-1-yl | 0.23 |
| 2 | 4-(4-methoxyphenyl)piperazin-1-yl | >10 |
| 3 | 4-phenylpiperazin-1-yl | >10 |
| 4 | (R)-3-methyl-1-(4-(2,4,6-trimethoxyphenyl)piperazin-1-yl) | 0.12 |
| 5 | (S)-3-methyl-1-(4-(2,4,6-trimethoxyphenyl)piperazin-1-yl) | 0.47 |
| 6 | 3,3-dimethyl-1-(4-(2,4,6-trimethoxyphenyl)piperazin-1-yl) | 0.18 |
Data compiled from published research.
Key SAR Insights:
-
The trimethoxyphenyl group is crucial for potent Nek2 inhibition, likely engaging in hydrophobic interactions within the ATP pocket.[5]
-
Substitution on the piperazine ring can influence activity, with stereochemistry playing a significant role.
Nek2 Signaling Pathway
The following diagram illustrates the role of Nek2 in the G2/M phase of the cell cycle, a pathway that these inhibitors aim to disrupt.
Caption: Role of Nek2 in initiating centrosome separation.
Antimycobacterial Activity
Derivatives of the 2-amino-5-chloropyrazine scaffold have also been explored for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. These compounds are structurally related to pyrazinamide, a first-line anti-tuberculosis drug. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, by the bacterial enzyme pyrazinamidase.[6][7] Pyrazinoic acid disrupts membrane potential and inhibits fatty acid synthase I.[8]
Structure-Activity Relationship (SAR) Analysis for Antimycobacterial Activity
The table below presents the minimum inhibitory concentration (MIC) for a series of N-substituted-3-amino-5-chloropyrazine-2-carboxamides against M. tuberculosis H37Rv.
| Compound ID | R Group (Substitution at 3-position) | MIC (μg/mL) |
| 7 | Benzylamino | 12.5 |
| 8 | 4-Methylbenzylamino | 6.25 |
| 9 | 4-Chlorobenzylamino | 12.5 |
| 10 | 2,4-Dichlorobenzylamino | 25 |
| 11 | 4-Trifluoromethylbenzylamino | 6.25 |
| 12 | 3,4-Dichlorobenzylamino | 12.5 |
Data compiled from published research.
Key SAR Insights:
-
Substituents on the benzyl ring significantly impact antimycobacterial activity.
-
Electron-withdrawing groups, such as trifluoromethyl at the para position, can enhance activity.
General Workflow for SAR Studies
The following diagram outlines a typical workflow for conducting SAR studies in the context of developing novel anti-mycobacterial agents.
Caption: A typical workflow for SAR studies.
Experimental Protocols
In Vitro Nek2 Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit Nek2 kinase activity.
Materials:
-
Recombinant human Nek2 kinase
-
Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)
-
ATP
-
Peptide substrate (e.g., a fluorescently labeled peptide)
-
Test compounds
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
Add the test compound dilutions and recombinant Nek2 kinase to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP and the peptide substrate.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a microplate reader to detect the phosphorylated substrate.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the Nek2 kinase activity.
Microplate Alamar Blue Assay (MABA) for M. tuberculosis
This assay is used to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Test compounds
-
Alamar Blue reagent
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in the supplemented Middlebrook 7H9 broth in a 96-well plate.
-
Add a standardized inoculum of M. tuberculosis H37Rv to each well.
-
Include a drug-free control well and a sterile control well.
-
Incubate the plates at 37°C for 5-7 days.
-
After incubation, add the Alamar Blue reagent to each well.
-
Re-incubate the plates for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
References
- 1. Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development [mdpi.com]
- 2. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NEK2 Is an Effective Target for Cancer Therapy With Potential to Induce Regression of Multiple Human Malignancies | Anticancer Research [ar.iiarjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 7. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]
- 8. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]
Benchmarking 2-Amino-3-bromo-5-chloropyrazine for Library Synthesis: A Comparative Guide
In the landscape of drug discovery and medicinal chemistry, the efficient synthesis of diverse compound libraries is paramount for the identification of novel therapeutic agents. Heterocyclic scaffolds, particularly substituted pyrazines, are privileged structures in many biologically active molecules, frequently targeting kinase signaling pathways implicated in oncology and inflammatory diseases. This guide provides a comprehensive performance benchmark of 2-Amino-3-bromo-5-chloropyrazine as a versatile building block in library synthesis, with a comparative analysis against a key alternative, 2-Amino-3,5-dibromopyrazine.
Executive Summary
This compound is a valuable starting material for the generation of 2,3,5-trisubstituted pyrazine libraries. Its di-halogenated nature allows for selective and sequential functionalization through well-established cross-coupling methodologies, such as Suzuki and Buchwald-Hartwig reactions. This enables the introduction of a wide range of substituents, facilitating the exploration of chemical space around the pyrazine core. When compared to 2-Amino-3,5-dibromopyrazine, the choice of building block can influence reaction yields and selectivity, depending on the specific coupling partners and reaction conditions employed. This guide presents a data-driven comparison to aid researchers in selecting the optimal building block for their library synthesis campaigns.
Performance Comparison: this compound vs. 2-Amino-3,5-dibromopyrazine
The differential reactivity of the bromine and chlorine substituents on the pyrazine ring allows for regioselective functionalization. Generally, the carbon-bromine bond is more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond, enabling a hierarchical approach to library synthesis.
While direct, side-by-side comparative studies in a high-throughput library synthesis format are not extensively published, data from various sources on the synthesis of substituted aminopyrazines allows for an inferred performance comparison. The following table summarizes representative yields for Suzuki coupling reactions with various arylboronic acids.
| Building Block | Coupling Partner (Arylboronic Acid) | Typical Yield (%) |
| This compound | Phenylboronic acid | 70-85% |
| 4-Methoxyphenylboronic acid | 65-80% | |
| 3-Fluorophenylboronic acid | 60-75% | |
| 2-Amino-3,5-dibromopyrazine | Phenylboronic acid | 75-90% |
| 4-Methoxyphenylboronic acid | 70-85% | |
| 3-Fluorophenylboronic acid | 65-80% |
Note: Yields are indicative and can vary significantly based on reaction conditions, catalyst system, and scale.
From the available data, 2-Amino-3,5-dibromopyrazine often provides slightly higher yields in the initial Suzuki coupling, which can be attributed to the generally higher reactivity of the C-Br bond compared to the C-Cl bond. However, this compound offers the advantage of a more differentiated reactivity between its two halogen atoms, which can be beneficial for sequential, multi-step library diversification.
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful library synthesis. Below are representative protocols for common cross-coupling reactions utilized in the functionalization of this compound.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an arylboronic acid to the more reactive bromine position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and K₂CO₃ (2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
This protocol outlines a standard procedure for the introduction of an amine at the less reactive chlorine position after initial functionalization at the bromine position.
Materials:
-
3-Aryl-2-amino-5-chloropyrazine (from Suzuki coupling)
-
Amine (1.5 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
NaOtBu (1.5 equivalents)
-
Toluene
Procedure:
-
In a glovebox, combine the 3-aryl-2-amino-5-chloropyrazine (1.0 equivalent), amine (1.5 equivalents), Pd₂(dba)₃ (0.02 equivalents), Xantphos (0.04 equivalents), and NaOtBu (1.5 equivalents) in a reaction vessel.
-
Add anhydrous, degassed toluene.
-
Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purify the product by column chromatography.
Visualizing Workflows and Biological Context
To provide a clearer understanding of the synthetic and biological applications, the following diagrams illustrate a typical experimental workflow and a relevant kinase signaling pathway where the synthesized libraries are often evaluated.
Libraries synthesized from these building blocks are frequently screened against various protein kinases. The AXL receptor tyrosine kinase pathway is a common target in cancer drug discovery.
Conclusion
This compound stands as a highly effective and versatile building block for the synthesis of diverse chemical libraries targeting key biological pathways. Its differentiated reactivity provides a strategic advantage for the controlled, sequential introduction of various functionalities. While alternative di-halogenated pyrazines like 2-Amino-3,5-dibromopyrazine may offer slightly higher yields in initial coupling steps, the choice of building block should be guided by the overall synthetic strategy and the desired diversity of the final library. The protocols and workflows presented herein provide a solid foundation for researchers to leverage these powerful intermediates in their drug discovery endeavors.
Safety Operating Guide
Proper Disposal of 2-Amino-3-bromo-5-chloropyrazine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Amino-3-bromo-5-chloropyrazine (CAS No. 76537-18-3), a halogenated heterocyclic compound utilized in research and development. Adherence to these procedures is critical to ensure personnel safety, regulatory compliance, and environmental protection. This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
Key Safety and Handling Data
A summary of critical quantitative and safety data for this compound is provided in the table below. This information is vital for risk assessment prior to handling and disposal.
| Property | Value |
| CAS Number | 76537-18-3 |
| Molecular Formula | C₄H₃BrClN₃ |
| Molecular Weight | 208.44 g/mol [1] |
| Melting Point | 128 °C[2] |
| Boiling Point | 271 °C[3][2] |
| Flash Point | 118 °C[3][2] |
| Density | 1.96 g/cm³[3][2] |
| GHS Hazard Statements | H302, H315, H319, H335[1] |
| GHS Pictogram | Warning[1] |
| Signal Word | Warning[1] |
Experimental Protocol: Disposal Procedure
The following step-by-step protocol must be followed for the safe disposal of this compound. This procedure applies to the pure compound, as well as any grossly contaminated materials (e.g., weighing boats, contaminated gloves, etc.).
1.0 Personal Protective Equipment (PPE)
1.1 Prior to handling the waste, ensure proper PPE is worn. This includes:
- Nitrile gloves (or other chemically resistant gloves).
- Safety goggles or a face shield.
- A laboratory coat.
- In cases of potential dust generation, a NIOSH-approved respirator is required.
2.0 Waste Segregation and Collection
2.1 Designate a specific, labeled hazardous waste container for halogenated organic waste. The container must be:
- Made of a compatible material (e.g., polyethylene).
- In good condition with a secure, sealable lid.
- Clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".
2.2 Carefully sweep up any solid this compound using a dedicated brush and dustpan. Avoid generating dust.
2.3 Place the collected solid waste and any contaminated disposable materials (e.g., weighing paper, contaminated paper towels) into the designated hazardous waste container.
2.4 For solutions containing this compound, do not dispose of them down the sanitary sewer. Pour the solution into a designated container for halogenated solvent waste.
3.0 Waste Storage
3.1 Securely seal the hazardous waste container.
3.2 Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents.
3.3 The storage area should be clearly marked as a hazardous waste storage area.
4.0 Final Disposal
4.1 Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.
4.2 All disposal must be in accordance with local, state, and federal regulations. Do not dispose of this chemical in the regular trash or down the sanitary sewer.
Disposal Workflow Diagram
To further clarify the disposal process, the following workflow diagram illustrates the key steps and decision points.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Amino-3-bromo-5-chloropyrazine
Essential Safety and Handling Guide for 2-Amino-3-bromo-5-chloropyrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for this compound (CAS No. 76537-18-3). Adherence to these procedures is essential for ensuring personnel safety and regulatory compliance in a laboratory setting. This compound is a halogenated aromatic amine, a class of chemicals that requires careful handling due to potential health risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral).[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
A comprehensive personal protective equipment plan is mandatory to mitigate these risks.
| Protection Type | Required PPE | Rationale |
| Eye and Face | Chemical safety goggles and a face shield. | Protects against splashes and dust that can cause serious eye irritation.[1][2][3] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation.[1][2][3] |
| Respiratory | Use in a well-ventilated chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. | Minimizes the inhalation of dust or vapors that may cause respiratory tract irritation.[1][2][4] |
Operational and Disposal Plans
Strict adherence to the following protocols for handling and disposal is crucial for laboratory safety and environmental protection.
Experimental Protocol: Safe Handling Procedure
This step-by-step protocol must be followed for all procedures involving this compound.
-
Preparation and Precaution :
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure a chemical fume hood is operational and the work area is clean and free of clutter.[2]
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station.
-
-
Handling the Compound :
-
Don all required PPE before handling the chemical.
-
Perform all manipulations, including weighing and transferring, of this compound within the chemical fume hood to control exposure.[2]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material, minimizing the generation of dust.
-
Keep containers of the chemical tightly closed when not in use.[3][4]
-
-
Post-Handling and Cleanup :
-
Decontaminate all glassware and equipment that has come into contact with the chemical. Rinse with a suitable solvent (e.g., acetone) inside the fume hood, collecting the rinsate as hazardous waste.[2]
-
Wipe down the work surface of the fume hood with an appropriate solvent and cleaning agent.
-
Remove and dispose of contaminated gloves and any other disposable materials in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.[4]
-
Disposal Plan: Managing Halogenated Waste
The proper segregation and disposal of this compound are critical to prevent environmental contamination and ensure compliance with hazardous waste regulations.
-
Waste Segregation :
-
Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Solids."[5]
-
Do not mix this compound waste with non-halogenated chemical waste, as this complicates disposal and increases costs.[6][7]
-
This includes the pure compound, as well as any grossly contaminated materials (e.g., weighing boats, contaminated gloves).
-
-
Container Labeling :
-
Immediately label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The date the waste was first added to the container.
-
-
-
Storage and Disposal :
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be in a well-ventilated location, away from incompatible materials.
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8]
-
Workflow Visualization
The following diagram illustrates the essential workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. 3-Bromo-5-chloropyrazin-2-amine | C4H3BrClN3 | CID 10488609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. aksci.com [aksci.com]
- 5. bucknell.edu [bucknell.edu]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. CN102826627B - Method for removing pyrazine derivatives in waste water by resin adsorption method - Google Patents [patents.google.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
